molecular formula C24H17ClF3NO3S B15606072 MF266-1

MF266-1

カタログ番号: B15606072
分子量: 491.9 g/mol
InChIキー: JCCQFQOPADDTRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MF266-1 is a useful research compound. Its molecular formula is C24H17ClF3NO3S and its molecular weight is 491.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H17ClF3NO3S

分子量

491.9 g/mol

IUPAC名

1-[5-[3-(5-chloro-2-phenylmethoxyphenyl)thiophen-2-yl]-3-pyridinyl]-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C24H17ClF3NO3S/c25-18-6-7-21(32-14-15-4-2-1-3-5-15)20(11-18)19-8-9-33-22(19)16-10-17(13-29-12-16)23(30,31)24(26,27)28/h1-13,30-31H,14H2

InChIキー

JCCQFQOPADDTRS-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

MF266-1: A Technical Guide to its Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor implicated in various physiological and pathological processes. This document provides a comprehensive overview of the binding affinity of this compound, the experimental protocols for its determination, and the associated signaling pathways. All quantitative data is presented in structured tables, and key methodologies and signaling cascades are visualized using diagrams for enhanced clarity.

Binding Affinity of this compound

This compound demonstrates high-affinity binding to the human EP1 receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity. This compound also exhibits moderate selectivity for the thromboxane (B8750289) A2 (TP) receptor.

CompoundTarget ReceptorKi Value (nM)Selectivity
This compoundE prostanoid receptor 1 (EP1)3.8[1]Primary Target
This compoundThromboxane A2 receptor (TP)Moderate (exact Ki not specified in the provided results)Secondary Target

Experimental Protocol: Determination of Ki Value by Radioligand Binding Assay

The Ki value of an unlabeled compound like this compound is typically determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand from its receptor.

Principle

A fixed concentration of a radiolabeled ligand known to bind to the EP1 receptor is incubated with a preparation of cells or membranes expressing the receptor. Increasing concentrations of the unlabeled test compound (this compound) are added to compete for the binding sites. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[2][3][4]

Generalized Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing EP1 receptor homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension incubation Incubation: - Membranes - Radioligand - this compound (varying concentrations) resuspension->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Scintillation counting to measure bound radioactivity filtration->counting ic50 Determine IC50 value counting->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff

Caption: Generalized workflow for determining the Ki value using a radioligand binding assay.
Detailed Methodologies

2.3.1. Membrane Preparation [2]

  • Cell Culture: Culture cells stably or transiently expressing the human EP1 receptor.

  • Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay). Membranes can be stored at -80°C.

2.3.2. Competition Binding Assay [2][3][4]

  • Incubation Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the EP1 receptor (e.g., [3H]-PGE2), and varying concentrations of this compound.

  • Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a non-radioactive competing ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

2.3.3. Data Analysis [2]

  • Calculate Specific Binding: Subtract the nonspecific binding from the total binding to obtain the specific binding at each concentration of this compound.

  • Determine IC50: Plot the specific binding as a function of the log concentration of this compound and fit the data using a nonlinear regression model to determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

As an antagonist, this compound blocks the downstream signaling initiated by the activation of the EP1 receptor. It also has a secondary effect on the thromboxane A2 receptor.

EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-protein coupled receptor. Its activation by an agonist (like PGE2) leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[5][6] this compound blocks this cascade by preventing the initial activation of the Gq protein.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 (Agonist) EP1 EP1 Receptor PGE2->EP1 MF266_1 This compound (Antagonist) MF266_1->EP1 Gq Gq protein EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates Ca2 ↑ [Ca2+]i IP3->Ca2 stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: EP1 receptor signaling pathway and the inhibitory action of this compound.
Thromboxane A2 (TP) Receptor Signaling Pathway

The thromboxane A2 (TP) receptor, the secondary target of this compound, also primarily signals through the Gq-PLC pathway, leading to an increase in intracellular calcium.[1] Additionally, the TP receptor can couple to the G13 protein, which activates the Rho signaling pathway, influencing processes like cell shape and motility.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 (Agonist) TP_receptor TP Receptor TXA2->TP_receptor Gq Gq protein TP_receptor->Gq activates G13 G13 protein TP_receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 cleaves RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates Ca2 ↑ [Ca2+]i IP3->Ca2 Cellular_Response_Ca Cellular Response (e.g., platelet aggregation) DAG->Cellular_Response_Ca Cellular_Response_Rho Cellular Response (e.g., cell contraction) RhoA->Cellular_Response_Rho

Caption: Thromboxane A2 (TP) receptor signaling pathways.

Conclusion

This compound is a high-affinity antagonist for the EP1 receptor, with a Ki value of 3.8 nM. Its binding affinity can be robustly determined using competitive radioligand binding assays. By inhibiting the EP1 receptor, this compound effectively blocks the Gq-mediated signaling cascade, preventing the rise in intracellular calcium and subsequent cellular responses. Understanding the binding characteristics and mechanism of action of this compound is crucial for its application in research and as a potential therapeutic agent. The moderate cross-reactivity with the TP receptor should also be considered in the interpretation of experimental results.

References

In-depth Technical Guide: The Quest for MF266-1 in Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated "MF266-1" in the context of arthritis research. This suggests that "this compound" may be an internal project name not yet disclosed publicly, a compound that did not proceed to a stage of development that resulted in publication, or a misidentification.

While a detailed guide on this compound is not possible due to the absence of data, this document will outline the common therapeutic targets, signaling pathways, and experimental methodologies prevalent in modern arthritis research. This will provide a framework for understanding how a novel compound like this compound would be investigated and characterized.

I. Key Signaling Pathways in Arthritis Pathogenesis

Rheumatoid arthritis (RA) is a complex autoimmune disease characterized by chronic inflammation of the synovial joints, leading to cartilage and bone destruction. Several intracellular signaling pathways are known to be critical in the pathogenesis of RA and are the focus of intensive drug discovery efforts.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous pro-inflammatory cytokines implicated in RA, such as interleukins (IL-6, IL-1) and interferons (IFN-γ).[1][2][3] Dysregulation of this pathway leads to the overexpression of inflammatory mediators and is a key driver of the autoimmune response in RA.[3]

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Induction

JAK-STAT Signaling Pathway in Arthritis.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another central inflammatory signaling route in RA.[1][4] It is activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1, leading to the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[4][5]

NFkB_Pathway TNFa TNF-α / IL-1 Receptor Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation pIkB p-IκB NFkB NF-κB NFkB_IkB NF-κB-IκB Complex (inactive) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Proteasome Proteasome pIkB->Proteasome Degradation Gene Gene Transcription (Pro-inflammatory Genes) Nucleus->Gene Induction

NF-κB Signaling Pathway in Arthritis.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in the inflammatory processes of RA.[2][6] It is activated by various extracellular stimuli, including cytokines and growth factors, and regulates cellular processes such as proliferation, differentiation, and apoptosis.[2]

II. Experimental Protocols in Arthritis Research

The evaluation of a potential therapeutic agent for arthritis involves a series of well-established in vitro and in vivo experimental models.

In Vitro Assays
  • Cell-based Assays: Primary cells such as fibroblast-like synoviocytes (FLS), chondrocytes, and immune cells (T cells, B cells, macrophages) are isolated from patients with RA or animal models.[7] These cells are then used to study the effect of a test compound on cytokine production, cell proliferation, and the expression of inflammatory mediators.

  • Enzyme Inhibition Assays: If the compound's target is an enzyme (e.g., a kinase), biochemical assays are performed to determine its inhibitory activity and selectivity.

In Vivo Animal Models
  • Collagen-Induced Arthritis (CIA): This is a widely used animal model that mimics many aspects of human RA.[8][9] Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen.[8][9] The efficacy of a test compound is evaluated by monitoring clinical signs of arthritis (paw swelling), histological analysis of joint damage, and measurement of inflammatory biomarkers.[5][10]

  • Adjuvant-Induced Arthritis (AIA): This model is induced by the injection of an adjuvant, typically Complete Freund's Adjuvant, and is characterized by a polyarthritis that shares some features with RA.

CIA_Workflow Immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Immunization2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunization1->Immunization2 Onset Arthritis Onset (Days 28-35) Immunization2->Onset Treatment Treatment with Test Compound Onset->Treatment Monitoring Clinical Scoring & Paw Swelling Measurement Treatment->Monitoring Endpoint Day 42-56: Endpoint Analysis Monitoring->Endpoint Histology Histological Analysis of Joints Endpoint->Histology Biomarkers Biomarker Analysis (Cytokines, Antibodies) Endpoint->Biomarkers

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model.

III. Quantitative Data Presentation in Arthritis Research

The efficacy of a novel therapeutic is assessed through various quantitative measures in both preclinical and clinical studies.

Table 1: Preclinical Efficacy Data from a Hypothetical CIA Model
Treatment GroupMean Arthritis Score (± SEM)Paw Swelling (mm ± SEM)Serum IL-6 (pg/mL ± SEM)
Vehicle Control10.2 ± 0.83.5 ± 0.3150.4 ± 12.1
This compound (10 mg/kg)4.5 ± 0.52.1 ± 0.265.2 ± 8.5
This compound (30 mg/kg)2.1 ± 0.31.5 ± 0.125.8 ± 5.2
Positive Control3.2 ± 0.41.8 ± 0.240.1 ± 6.7
p < 0.05 compared to Vehicle Control
Table 2: Key Clinical Trial Endpoints in Rheumatoid Arthritis
EndpointDescription
ACR20/50/70 American College of Rheumatology criteria for ≥20%, ≥50%, or ≥70% improvement in tender and swollen joint counts, plus improvement in at least three of five other domains (patient and physician global assessments, pain, disability, and an acute-phase reactant).[11]
DAS28 Disease Activity Score based on a 28-joint count, an acute-phase reactant (ESR or CRP), and patient's global assessment of health.[11]
Radiographic Scores Measures of joint space narrowing and bone erosions, such as the modified Sharp/van der Heijde score.[12]
Patient-Reported Outcomes Measures of pain, physical function (e.g., HAQ-DI), and quality of life.[12]

Conclusion

While specific information regarding "this compound" in arthritis research remains elusive, the established methodologies and key signaling pathways outlined in this guide provide a comprehensive overview of the field. Any novel compound entering this therapeutic area would be rigorously evaluated through similar in vitro and in vivo models, with its mechanism of action likely targeting one or more of the critical inflammatory pathways described. Future public disclosures or publications will be necessary to understand the specific properties and potential of this compound in the treatment of arthritis.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of MF266-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes. The downstream signaling cascades initiated by the activation of the EP1 receptor are implicated in inflammation, pain, and cell proliferation. As an antagonist, this compound offers a valuable tool for dissecting these pathways and holds therapeutic potential in conditions such as arthritis and cancer. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Signaling Pathway of the EP1 Receptor

The EP1 receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon binding of its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), the EP1 receptor undergoes a conformational change that activates Gq. This activation initiates a well-defined signaling cascade. This compound, by acting as a competitive antagonist at the EP1 receptor, blocks the initiation of this cascade.

The primary downstream signaling pathway of the EP1 receptor involves:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Activation of Protein Kinase C (PKC): The increase in intracellular calcium, along with the presence of DAG in the plasma membrane, synergistically activates members of the Protein Kinase C family.

Activated PKC isoforms then phosphorylate a multitude of downstream target proteins, leading to a variety of cellular responses.

EP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates MF266_1 This compound MF266_1->EP1 Inhibits Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates Downstream Downstream Cellular Responses PKC_mem->Downstream Phosphorylates Targets Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release PKC_cyto PKC Ca_cyto->PKC_cyto Activates PKC_cyto->Downstream Phosphorylates Targets

Figure 1: Canonical EP1 Receptor Signaling Pathway

Quantitative Data for EP1 Receptor Antagonists

For researchers developing or evaluating EP1 antagonists, understanding the potency and selectivity of available compounds is crucial. The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other commonly used EP1 antagonists.

CompoundTargetActionKi (nM)IC50 (nM)OrganismReference
This compound EP1Antagonist3.8-Human[1]
ONO-8711EP1Antagonist0.650 (Ca2+ influx)Human[2]
ONO-8711EP1Antagonist1.7210 (Ca2+ influx)Mouse[2]
SC-19220EP1Antagonist-6700Human[3]
GW-848687EP1Antagonist---[4]

Experimental Protocols

To facilitate the investigation of this compound and other EP1 antagonists, this section provides detailed methodologies for key experiments to probe the downstream signaling pathways.

Calcium Mobilization Assay

This assay directly measures the earliest consequence of EP1 receptor activation—the release of intracellular calcium. Antagonists like this compound are expected to inhibit the PGE2-induced calcium flux.

Objective: To quantify the inhibitory effect of this compound on PGE2-induced intracellular calcium mobilization in cells expressing the EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Probenecid (B1678239)

  • PGE2

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Culture: Seed HEK293-EP1 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in serum-free DMEM.

    • Aspirate the culture medium from the cell plate and wash once with PBS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound and other test compounds in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare a 5X stock solution of PGE2 in assay buffer.

  • Assay Procedure:

    • Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add 100 µL of the 2X this compound solution to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Set the plate reader to record fluorescence (Excitation: 494 nm, Emission: 516 nm) over time.

    • Initiate recording and establish a stable baseline.

    • Inject 50 µL of the 5X PGE2 solution to achieve the final desired concentration.

    • Continue recording the fluorescence signal for at least 60 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after PGE2 addition.

    • Normalize the data to the response of PGE2 alone.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Calcium_Assay_Workflow Start Start Seed_Cells Seed HEK293-EP1 Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Fluo-4 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate 1 hour Load_Dye->Incubate_Dye Wash_Cells Wash Cells Incubate_Dye->Wash_Cells Add_Antagonist Add this compound Wash_Cells->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Read_Baseline Read Baseline Fluorescence Incubate_Antagonist->Read_Baseline Inject_Agonist Inject PGE2 Read_Baseline->Inject_Agonist Read_Response Read Fluorescence Response Inject_Agonist->Read_Response Analyze_Data Analyze Data (IC50) Read_Response->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for Calcium Mobilization Assay
Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC, a key downstream effector of the EP1 receptor. This compound should prevent the PGE2-induced increase in PKC activity.

Objective: To determine the effect of this compound on PGE2-stimulated PKC activity.

Materials:

  • Cells expressing the EP1 receptor

  • PGE2

  • This compound

  • PKC Kinase Activity Assay Kit (commercial kits are available, e.g., from Abcam, Enzo Life Sciences)

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • Microplate reader

Protocol:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an optimal concentration of PGE2 for a short duration (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a non-denaturing lysis buffer provided in the assay kit or a standard RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay.

  • PKC Activity Assay:

    • Follow the instructions of the commercial PKC kinase activity assay kit. Typically, this involves:

      • Adding a defined amount of cell lysate to wells of a microplate pre-coated with a PKC-specific substrate.

      • Initiating the kinase reaction by adding ATP.

      • Incubating for a specified time at 30°C.

      • Stopping the reaction and washing the wells.

      • Adding a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Adding a colorimetric or fluorometric substrate and measuring the signal using a microplate reader.

  • Data Analysis:

    • Normalize the PKC activity to the total protein concentration in each sample.

    • Compare the PKC activity in cells treated with this compound and PGE2 to those treated with PGE2 alone.

c-Src Kinase Phosphorylation Assay (Western Blot)

In some cellular contexts, EP1 receptor activation can lead to the transactivation of other signaling pathways, including the activation of the non-receptor tyrosine kinase c-Src. This can be assessed by measuring the phosphorylation of c-Src at its activating tyrosine residue (Tyr416).

Objective: To investigate the effect of this compound on PGE2-induced phosphorylation of c-Src.

Materials:

  • Cells of interest expressing the EP1 receptor

  • PGE2

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Follow the same procedure as for the PKC activity assay (steps 1 and 2).

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-specific antibody.

    • Re-probe the membrane with the anti-total-Src antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-Src and total-Src.

    • Calculate the ratio of phospho-Src to total-Src for each condition.

    • Compare the ratios between different treatment groups.

Activator Protein-1 (AP-1) Luciferase Reporter Assay

The transcription factor AP-1 can be a downstream target of the PKC and c-Src signaling pathways. Its activity can be conveniently measured using a luciferase reporter assay.

Objective: To assess the inhibitory effect of this compound on PGE2-induced AP-1 transcriptional activity.

Materials:

  • HEK293 cells (or other suitable cell line)

  • AP-1 luciferase reporter plasmid

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • PGE2

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection:

    • Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Allow the cells to express the reporters for 24-48 hours.

  • Cell Treatment:

    • Pre-treat the transfected cells with different concentrations of this compound for a specified time.

    • Stimulate the cells with PGE2 for a longer duration (e.g., 6-24 hours) to allow for transcriptional changes.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity (AP-1 activity) to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Compare the normalized luciferase activity between the different treatment groups.

Extended Signaling Pathways

Beyond the canonical Gq-PLC pathway, EP1 receptor signaling can be more complex and context-dependent, potentially involving other signaling molecules.

Extended_EP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC Ca_cyto Ca²⁺ PLC->Ca_cyto cSrc_mem c-Src PKC->cSrc_mem MAPK_pathway MAPK Pathway (e.g., ERK) cSrc_mem->MAPK_pathway Ca_cyto->PKC AP1 AP-1 MAPK_pathway->AP1 Gene_Expression Gene Expression (e.g., ICAM-1) AP1->Gene_Expression

Figure 3: Potential Extended Downstream Signaling of EP1

In certain cell types, such as oral cancer cells, the EP1-mediated activation of PKC can lead to the subsequent activation of c-Src and the AP-1 transcription factor. This pathway has been shown to be involved in the upregulation of intercellular adhesion molecule 1 (ICAM-1), promoting cell migration. Therefore, when studying the effects of this compound in a cancer context, it is pertinent to investigate these extended signaling pathways.

Conclusion

This compound is a valuable pharmacological tool for the investigation of EP1 receptor signaling. Its primary mechanism of action is the blockade of the Gq-PLC-IP3/DAG pathway, which results in the attenuation of intracellular calcium mobilization and PKC activation. The experimental protocols provided herein offer a robust framework for characterizing the effects of this compound and other EP1 antagonists on these core downstream events. For researchers in oncology and other specific fields, the investigation of extended signaling cascades involving c-Src and AP-1 may provide further insights into the therapeutic potential of targeting the EP1 receptor. This guide serves as a foundational resource to aid in the design and execution of experiments aimed at elucidating the intricate roles of EP1 signaling in health and disease.

References

MF266-1 CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MF266-1: A Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. With a CAS number of 848188-14-1, this compound serves as a critical tool for investigating the role of the EP1 receptor in conditions such as pain, inflammation, and cancer. This document provides a comprehensive overview of the chemical information, mechanism of action, and potential therapeutic applications of this compound, tailored for professionals in biomedical research and drug development.

Chemical Information

At present, detailed public information regarding the specific chemical structure, molecular formula, molecular weight, and other physicochemical properties of this compound is limited. The compound is identified by its Chemical Abstracts Service (CAS) number:

PropertyValue
CAS Number 848188-14-1

Further detailed characterization of its chemical properties is pending public disclosure from suppliers or patent literature.

Mechanism of Action

This compound functions as a selective antagonist for the E prostanoid receptor 1 (EP1). The EP1 receptor is one of four subtypes of receptors for prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. The binding of PGE2 to the EP1 receptor, which is coupled to the Gq alpha subunit of heterotrimeric G proteins, initiates a signaling cascade that results in an increase in intracellular calcium concentration.

This compound competitively binds to the EP1 receptor, thereby blocking the binding of its endogenous ligand, PGE2. This antagonism prevents the activation of downstream signaling pathways.

Signaling Pathways

The primary signaling pathway initiated by EP1 receptor activation is the Gq/Phospholipase C (PLC) pathway. Upon PGE2 binding, the activated Gq protein stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, which mediate the physiological responses associated with EP1 activation.

By blocking this initial step, this compound effectively inhibits the entire downstream cascade, mitigating the effects of PGE2-mediated EP1 receptor activation.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds MF266_1 This compound MF266_1->EP1 Blocks Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Cellular Responses (Pain, Inflammation) Ca2->Downstream Activates

Figure 1: Simplified signaling pathway of the EP1 receptor and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high affinity for the EP1 receptor, as demonstrated by its low nanomolar inhibition constant (Ki).

ParameterValueReference
Ki (EP1 Receptor) 3.8 nM[1]

This high affinity underscores the potency of this compound as a selective EP1 antagonist. It also shows moderate selectivity for the thromboxane (B8750289) A2 receptor (TP).

Potential Therapeutic Applications

The antagonism of the EP1 receptor by compounds like this compound holds therapeutic promise in a range of diseases where PGE2-mediated signaling is pathogenic.

  • Pain and Inflammation: The EP1 receptor is known to be involved in the sensitization of sensory neurons and the promotion of inflammatory responses. By blocking this receptor, this compound could potentially serve as a potent analgesic and anti-inflammatory agent, particularly in the context of arthritis.[1]

  • Cancer: PGE2 has been shown to promote the proliferation, migration, and survival of various cancer cells. Targeting the EP1 receptor may therefore represent a viable strategy for cancer therapy.

  • Neurological Disorders: EP1 receptor activation has been linked to excitotoxic neuronal death. Antagonism of this receptor could offer neuroprotective effects in conditions such as stroke and neurodegenerative diseases.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its function as an EP1 antagonist lends itself to a variety of standard pharmacological assays. The following are generalized protocols that can be adapted for the evaluation of this compound.

EP1 Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the EP1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human EP1 receptor.

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled EP1 receptor agonist or antagonist (e.g., [3H]-PGE2).

  • Competition: Perform competitive binding experiments by adding increasing concentrations of this compound to the incubation mixture.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of radioligand binding) and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare EP1-expressing cell membranes B Incubate membranes with [3H]-PGE2 and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioligand using scintillation counting C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for an EP1 receptor binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human EP1 receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Stimulate the cells with a known EP1 receptor agonist (e.g., PGE2).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the ability of this compound to inhibit the agonist-induced calcium flux and calculate its potency (IC50).

Calcium_Assay_Workflow A Culture EP1-expressing cells in a multi-well plate B Load cells with a calcium-sensitive dye A->B C Add this compound at varying concentrations B->C D Stimulate with PGE2 C->D E Measure fluorescence change D->E F Determine IC50 for inhibition E->F

Figure 3: Workflow for an intracellular calcium mobilization assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of EP1 receptor signaling. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at validating the EP1 receptor as a therapeutic target for a variety of diseases. Further research is warranted to fully elucidate its therapeutic potential and to characterize its pharmacokinetic and pharmacodynamic properties in vivo.

References

Methodological & Application

Application Notes and Protocols for MF266-1 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), with a reported Ki value of 3.8 nM. The EP1 receptor, a Gq protein-coupled receptor, is activated by prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. Activation of the EP1 receptor leads to an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades involved in cellular processes such as proliferation, apoptosis, and inflammation. Due to its role in these pathways, the EP1 receptor is a promising therapeutic target for a range of diseases, including arthritis and cancer. These application notes provide an overview of in vitro cell-based assays relevant for characterizing the activity of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the EP1 receptor, thereby blocking the downstream signaling initiated by its natural ligand, PGE2.

EP1 Receptor Signaling Pathway

Activation of the EP1 receptor by PGE2 initiates a signaling cascade that involves the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium can activate various calcium-dependent enzymes and transcription factors, leading to diverse cellular responses.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates MF266_1 This compound MF266_1->EP1 Inhibits Gq Gq Protein EP1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Ca2_release->Cellular_Response

Figure 1. Simplified signaling pathway of the EP1 receptor and the inhibitory action of this compound.

Quantitative Data Summary

While specific quantitative in vitro data for this compound is not extensively available in the public domain, the following table summarizes the key parameter identified. Further studies are required to generate comprehensive data on its effects in various cell-based assays.

ParameterValueAssay TypeSource
Ki 3.8 nMRadioligand Binding Assay[Not specified in publicly available abstracts]

Data on the effects of other EP1 receptor antagonists in cell-based assays can provide an indication of the expected activity of this compound.

EP1 AntagonistAssayCell LineEffect
ONO-8711 Cell GrowthMDCK cellsIncreased cell growth in the presence of PGE2
SC51089 Cell GrowthMDCK cellsIncreased cell growth in the presence of PGE2
ONO-8713 ApoptosisProstate Cancer ModelDelayed cancer progression via upregulation of apoptosis

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays that are relevant for characterizing the biological activity of this compound as an EP1 receptor antagonist.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with this compound +/- PGE2 Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2. Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., fibroblast-like synoviocytes from rheumatoid arthritis patients, cancer cell lines expressing EP1).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • If investigating antagonism, prepare solutions of this compound in the presence of a fixed concentration of PGE2 (e.g., 10 nM).

    • Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include vehicle control and PGE2-only control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Staining cluster_2 Analysis Seed_Cells Seed cells in 6-well plate Treat_Cells Treat with this compound +/- apoptosis inducer Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Acquire_Data Acquire data on a flow cytometer Incubate_Dark->Acquire_Data Analyze_Quadrants Analyze cell populations in quadrants Acquire_Data->Analyze_Quadrants

Figure 3. Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., cancer cell lines) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of a cell population in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Workflow:

Cell_Cycle_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining & Analysis Seed_Cells Seed cells Synchronize_Cells Synchronize cells (optional) Seed_Cells->Synchronize_Cells Treat_Cells Treat with this compound Synchronize_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold ethanol (B145695) Harvest_Cells->Fix_Cells Wash_Fixed_Cells Wash fixed cells Fix_Cells->Wash_Fixed_Cells Stain_DNA Stain with Propidium Iodide and RNase Wash_Fixed_Cells->Stain_DNA Acquire_Data Acquire data on a flow cytometer Stain_DNA->Acquire_Data Analyze_Histogram Analyze DNA content histogram Acquire_Data->Analyze_Histogram

Figure 4. Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • For some experiments, cell synchronization (e.g., by serum starvation) may be desired before treatment.

    • Treat cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Fixation:

    • Harvest cells by trypsinization and wash once with PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 300 µL of cold PBS.

    • While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence signal.

    • Acquire data for at least 20,000 events per sample.

    • Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to de-convolute the DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The provided protocols for cell proliferation, apoptosis, and cell cycle analysis are fundamental for the in vitro characterization of the EP1 receptor antagonist, this compound. These assays will enable researchers to elucidate the cellular mechanisms through which this compound exerts its effects and to quantify its potency in relevant cell-based models. Further investigation is warranted to generate specific quantitative data for this compound in these and other functional assays to fully understand its therapeutic potential.

Application Notes and Protocols for MF266-1 in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G protein-coupled receptor that binds prostaglandin (B15479496) E2 (PGE2). The PGE2/EP1 signaling pathway is implicated in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1] In cancer, activation of the EP1 receptor can promote cell proliferation, migration, and invasion.[2][3] Antagonism of the EP1 receptor, therefore, presents a promising therapeutic strategy for certain cancers and inflammatory conditions.[1][2]

These application notes provide detailed protocols for utilizing this compound in cultured cells to investigate its effects on cell signaling, proliferation, and apoptosis.

Data Presentation

Table 1: Effects of EP1 Receptor Antagonists on Cell Cycle and Proliferation
Cell LineEP1 AntagonistConcentrationEffectReference
3T6 FibroblastsAH-6809~100 µM (IC50)Inhibition of proliferation, G0/G1 cell cycle arrest[4][5]
Human KeratinocytesSC51322300 nMInhibition of corneocyte formation[6]
Human KeratinocytesAH680910 µMInhibition of corneocyte formation[6]
MG63 OsteosarcomaSC51089Not specifiedDecreased cell viability, inhibition of proliferation, promotion of apoptosis[2]
Madin-Darby Canine Kidney (MDCK)ONO-87110-30 nMStimulation of cell growth[7]
Madin-Darby Canine Kidney (MDCK)SC510891-2 µMStimulation of cell growth[7]
Table 2: Signaling Pathways Modulated by EP1 Receptor Antagonism
Cell TypeDownstream EffectSignaling Molecules InvolvedReference
3T6 FibroblastsG0/G1 arrestDecreased cyclin D and E, dependent on intracellular Ca2+[4][5]
Osteosarcoma Cells (MG63)ApoptosisIncreased Bax, cytochrome c, cleaved caspase-3, -8, and -9[2]
Oral Cancer CellsDecreased Migration & ICAM-1 ExpressionInhibition of PKCδ, c-Src, AP-1[3]
MDCK CellsIncreased GrowthActivation of Akt and EGFR[8]

Signaling Pathways

The EP1 receptor is coupled to the Gαq protein subunit. Upon activation by PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium.[9]

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Downstream Downstream Signaling (e.g., c-Src, AP-1) PKC->Downstream Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Thaw and culture cells of interest (e.g., MG63) B Passage cells to achieve 70-80% confluency A->B C Seed cells into appropriate cultureware (e.g., 96-well plate) B->C F Treat cells with this compound or vehicle control C->F D Prepare this compound stock solution (e.g., in DMSO) E Dilute this compound to desired concentrations in culture medium D->E E->F G Incubate for a defined period (e.g., 24, 48, 72 hours) F->G H Perform downstream assays: - Cell Viability (MTT) - Apoptosis (Caspase activity) - Western Blot (Protein expression) G->H I Data acquisition and analysis H->I

References

Application Notes and Protocols for the Administration of a Novel Compound (e.g., MF266-1) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for the specific compound "MF266-1" did not yield any published data regarding its administration route in mice. The following application notes and protocols are therefore provided as a generalized guide for the preclinical evaluation of a novel investigational compound, hereafter referred to as "Compound X," in murine models. The methodologies described are based on established practices in pharmacology and toxicology research.

Introduction

The selection of an appropriate administration route is a critical step in the preclinical evaluation of any new therapeutic agent. This decision impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and potential toxicity. This document outlines standard protocols for determining the optimal administration route for a novel compound, such as Compound X, in mice, covering preliminary toxicity assessment, pharmacokinetic profiling, and in vivo efficacy studies.

Preliminary Acute Toxicity Assessment

Before extensive efficacy studies, a preliminary acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to observe any immediate adverse effects. This is often performed using a single dose administration across a range of concentrations.

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Healthy, 8-10 week old mice of a specified strain (e.g., C57BL/6 or BALB/c), with equal numbers of males and females.

  • Grouping: A minimum of 4 groups (n=3-5 mice per group): a vehicle control group and at least three dose-level groups of Compound X (e.g., 50 mg/kg, 100 mg/kg, 200 mg/kg).[1]

  • Administration: Administer Compound X via the intended preliminary route of administration (e.g., intraperitoneal injection).

  • Observation: Monitor the animals daily for 14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[1]

  • Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy to observe any pathological changes in the internal organs.[1]

Data Presentation: Acute Toxicity Observations
GroupDose (mg/kg)MortalityBody Weight Change (%)Clinical Signs of ToxicityGross Necropsy Findings
Vehicle Control00/5+5%None observedNo abnormalities detected
Low Dose500/5+3%None observedNo abnormalities detected
Mid Dose1001/5-2%Lethargy observed in 2 miceNo abnormalities detected
High Dose2003/5-10%Lethargy, ruffled furPale liver in 2 mice

Pharmacokinetic (PK) Profiling

Pharmacokinetic studies are crucial for understanding the ADME properties of Compound X. These studies help in selecting the most appropriate administration route for achieving desired therapeutic concentrations.

Experimental Protocol: Pharmacokinetic Study
  • Animal Model: Healthy, 8-10 week old mice of a specified strain.

  • Grouping: Assign mice to different groups based on the administration route being tested (e.g., intravenous, intraperitoneal, oral gavage, subcutaneous). A typical group size is 3-5 mice per time point.

  • Dosing: Administer a single dose of Compound X. For non-intravenous routes, an equivalent intravenous dose group is required to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[2] Serial bleeding from the same mouse is preferred to reduce biological variability.

  • Sample Analysis: Process the blood to plasma or serum and analyze the concentration of Compound X using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)Bioavailability (%)
Intravenous (IV)1015000.0835002.5100
Intraperitoneal (IP)508000.545003.185
Oral Gavage (PO)502501.020004.038
Subcutaneous (SC)504000.7538003.572

Experimental Workflow: Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis IV Intravenous Timepoints Serial Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) IV->Timepoints IP Intraperitoneal IP->Timepoints PO Oral Gavage PO->Timepoints SC Subcutaneous SC->Timepoints LCMS LC-MS/MS Analysis Timepoints->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: Workflow for a pharmacokinetic study in mice.

In Vivo Efficacy Evaluation

Once the optimal administration route and dosing regimen are informed by PK data, in vivo efficacy studies can be conducted in a relevant disease model.

Experimental Protocol: In Vivo Efficacy in a Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft models.[3]

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.[3]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment: Administer Compound X or vehicle control via the selected administration route and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control0IPDaily1500 ± 2500
Compound X25IPDaily750 ± 15050
Compound X50IPDaily300 ± 9080
Positive Control10IVTwice weekly450 ± 12070

Experimental Workflow: In Vivo Efficacy Study

G Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Compound X or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo efficacy study.

Common Administration Routes in Mice: Protocols

Intraperitoneal (IP) Injection
  • Restraint: Securely restrain the mouse by scruffing the neck and back skin to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn back, then inject the substance.

Intravenous (IV) Injection
  • Restraint: Place the mouse in a restraining device.

  • Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Insert a 27-30 gauge needle into one of the lateral tail veins, parallel to the vein. A successful injection is indicated by the absence of a subcutaneous bleb.

Oral Gavage (PO)
  • Restraint: Firmly restrain the mouse by the scruff.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

  • Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the substance slowly.

Subcutaneous (SC) Injection
  • Restraint: Scruff the mouse to lift a fold of skin over the back or flank.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to check for blood, then inject the substance to form a small bleb under the skin.

References

Application Notes and Protocols: The Use of MF266-1 in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2). The EP1 receptor is implicated in the modulation of neuronal excitability and has emerged as a significant target in pain research. PGE2, a key inflammatory mediator, sensitizes nociceptive neurons, contributing to the heightened pain sensitivity observed in inflammatory and neuropathic pain states. By blocking the action of PGE2 at the EP1 receptor, this compound offers a targeted approach to mitigating pain, potentially avoiding the side effects associated with broader-acting analgesics like non-steroidal anti-inflammatory drugs (NSAIDs). These application notes provide an overview of the utility of this compound in preclinical pain research, including its mechanism of action, relevant signaling pathways, and detailed protocols for its application in established animal models of pain.

Mechanism of Action: EP1 Receptor Signaling in Pain

Prostaglandin E2 (PGE2) is synthesized and released at sites of inflammation and nerve injury. It exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration in sensory neurons enhances their excitability and neurotransmitter release, contributing to the phenomena of hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli). This compound, as a selective EP1 antagonist, competitively binds to the EP1 receptor, thereby preventing PGE2-mediated signaling and the downstream cascade that leads to neuronal sensitization and pain perception.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates MF266_1 This compound MF266_1->EP1 Binds & Blocks Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Neuronal_Sensitization Neuronal Sensitization (Increased Excitability, Neurotransmitter Release) Ca2->Neuronal_Sensitization Leads to Pain_Perception Pain Perception Neuronal_Sensitization->Pain_Perception Contributes to

Figure 1: EP1 Receptor Signaling Pathway in Nociception.

Applications in Preclinical Pain Models

Inflammatory Pain Models
  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model mimics the chronic inflammation and joint pain associated with rheumatoid arthritis. Intra-articular or intra-plantar injection of CFA induces a robust inflammatory response, leading to thermal and mechanical hyperalgesia. EP1 antagonists are expected to reduce this hyperalgesia by blocking PGE2-mediated sensitization of nociceptors in the inflamed joint.

  • Formalin Test: This model of tonic chemical pain involves the subcutaneous injection of formalin into the paw, which elicits a biphasic pain response. The first phase is due to direct activation of nociceptors, while the second, inflammatory phase is associated with the release of inflammatory mediators, including PGE2. EP1 antagonists are anticipated to be effective in attenuating the second phase of the formalin test.

Neuropathic Pain Models
  • Chronic Constriction Injury (CCI): This model of peripheral nerve injury is created by loosely ligating the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia. The nerve injury triggers an inflammatory response and subsequent central sensitization. EP1 receptor antagonists have been shown to be effective in reducing neuropathic pain behaviors in this model, suggesting a role for EP1 in the maintenance of central sensitization.

Quantitative Data Summary

As direct quantitative data for this compound in pain models is limited in published literature, the following tables summarize representative data for another selective EP1 antagonist, ONO-8711, to illustrate the expected efficacy of this class of compounds.

Table 1: Effect of EP1 Antagonist (ONO-8711) in a Rat Model of Postoperative Pain

Treatment GroupDose (µg, intrathecal)Mechanical Withdrawal Threshold (g) at 2h post-incision
Saline-2.5 ± 0.5
ONO-8711505.8 ± 0.7
ONO-8711808.2 ± 0.9
ONO-871110010.5 ± 1.1
Data are presented as mean ± SEM. p < 0.05 compared to saline group. Data is representative of expected outcomes.

Table 2: Effect of EP1 Antagonist (ONO-8711) in a Rat Model of Neuropathic Pain (CCI)

Treatment GroupRoute of AdministrationPaw Withdrawal Threshold (g) to von Frey Filaments (Day 15)
ShamOral14.5 ± 0.8
CCI + VehicleOral4.2 ± 0.6
CCI + ONO-8711 (30 mg/kg)Oral9.8 ± 1.2
Data are presented as mean ± SEM. p < 0.05 compared to CCI + Vehicle group. Data is representative of expected outcomes.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This protocol describes the induction of monoarthritis in rats using CFA to evaluate the anti-hyperalgesic effects of compounds like this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Isoflurane for anesthesia

  • 27-gauge needles and 1 mL syringes

  • This compound (or other test compound)

  • Vehicle for compound administration (e.g., 0.5% methylcellulose)

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Baseline Pain Assessment: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimulation using von Frey filaments for both hind paws for 2-3 days before CFA injection.

  • Induction of Arthritis:

    • Anesthetize the rat with isoflurane.

    • Inject 100 µL of CFA into the plantar surface of the right hind paw.

    • Allow the animal to recover from anesthesia in its home cage.

  • Compound Administration:

    • Administer this compound or vehicle orally (or via another appropriate route) at the desired dose and time points (e.g., daily, starting from day 7 post-CFA injection).

  • Pain Behavior Assessment:

    • Measure the PWT of both hind paws at various time points after CFA injection (e.g., daily or every other day).

    • Place the rat in a chamber with a mesh floor and allow it to acclimate for at least 15 minutes.

    • Apply von Frey filaments with increasing force to the plantar surface of the paw until a withdrawal response is observed.

    • The lowest force that elicits a consistent withdrawal response is recorded as the PWT.

  • Data Analysis:

    • Calculate the mean PWT for each group at each time point.

    • Compare the PWT of the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with a post-hoc test).

CFA_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment & Assessment Acclimation Animal Acclimation (1 week) Baseline Baseline Pain Assessment (von Frey Test, 2-3 days) Acclimation->Baseline Anesthesia Anesthetize Rat (Isoflurane) Baseline->Anesthesia CFA_Injection Inject CFA into Hind Paw (100 µL) Anesthesia->CFA_Injection Compound_Admin Administer this compound or Vehicle CFA_Injection->Compound_Admin Post-Induction Pain_Assessment Assess Paw Withdrawal Threshold (von Frey Test) Compound_Admin->Pain_Assessment At defined time points Data_Analysis Data Analysis Pain_Assessment->Data_Analysis

Figure 2: Experimental Workflow for CFA-Induced Arthritis Model.
Formalin Test in Mice

This protocol details the formalin-induced paw licking test in mice, a model of tonic chemical pain used to assess the analgesic effects of compounds like this compound.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Formalin solution (2.5% in saline)

  • 30-gauge needles and 1 mL syringes

  • Observation chambers with mirrors for clear viewing of paws

  • This compound (or other test compound)

  • Vehicle for compound administration

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days before the test day.

  • Compound Administration:

    • Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) 30 minutes before the formalin injection.

  • Formalin Injection:

    • Gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation of Pain Behavior:

    • Immediately after injection, place the mouse back into the observation chamber.

    • Record the total time the mouse spends licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis:

    • Calculate the total licking/biting time for each phase for each mouse.

    • Compare the mean licking/biting time between the this compound-treated and vehicle-treated groups for each phase using an appropriate statistical test (e.g., t-test or ANOVA).

Formalin_Test_Workflow cluster_pretreatment Pre-treatment cluster_test Test Procedure cluster_analysis Data Analysis Acclimation Acclimate Mice to Observation Chambers Compound_Admin Administer this compound or Vehicle Acclimation->Compound_Admin Formalin_Injection Inject Formalin into Hind Paw (20 µL of 2.5%) Compound_Admin->Formalin_Injection 30 min post-administration Observation Observe and Record Licking/Biting Time Formalin_Injection->Observation Phase_Analysis Analyze Phase 1 (0-5 min) and Phase 2 (15-30 min) Separately Observation->Phase_Analysis Statistical_Comparison Statistical Comparison of Treatment vs. Vehicle Phase_Analysis->Statistical_Comparison

Figure 3: Experimental Workflow for the Formalin Test.

Conclusion

This compound, as a selective EP1 receptor antagonist, represents a promising tool for investigating the mechanisms of inflammatory and neuropathic pain. The blockade of PGE2-mediated neuronal sensitization via the EP1 receptor offers a targeted therapeutic strategy. The protocols detailed in these application notes provide a framework for evaluating the analgesic efficacy of this compound in well-established preclinical pain models. Further research utilizing this compound will contribute to a better understanding of the role of the EP1 receptor in pain pathophysiology and may pave the way for the development of novel, more effective pain therapies.

Application Notes and Protocols for MF266-1 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. A key signaling molecule implicated in neuroinflammation is prostaglandin (B15479496) E2 (PGE2), which exerts its effects through four E prostanoid (EP) receptors, EP1-4. The EP1 receptor, a Gq-protein coupled receptor, is of particular interest as its activation is linked to increased intracellular calcium levels and subsequent neurotoxic events. Emerging evidence suggests that antagonism of the EP1 receptor may offer a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.

MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), with a reported Ki value of 3.8 nM. While primarily investigated in the context of arthritis, its mechanism of action holds significant potential for the study and therapeutic intervention of neuroinflammatory conditions. These application notes provide a comprehensive overview of the potential applications of this compound in various in vitro and in vivo models of neuroinflammation, along with detailed experimental protocols.

Mechanism of Action in Neuroinflammation

In the central nervous system, cyclooxygenase-2 (COX-2) activity is upregulated in response to injury or pathological stimuli, leading to increased production of PGE2. PGE2 can then bind to the EP1 receptor on neurons and potentially other glial cells. Activation of the EP1 receptor triggers the Gq signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This elevation in intracellular calcium can contribute to excitotoxicity, mitochondrial dysfunction, and ultimately neuronal cell death. By blocking the binding of PGE2 to the EP1 receptor, this compound is hypothesized to inhibit this downstream signaling cascade, thereby preventing calcium dysregulation and protecting neurons from inflammatory damage.

Quantitative Data Summary

The following table summarizes key quantitative data for EP1 receptor antagonists in neuroinflammation models, providing a reference for the expected efficacy of this compound.

ParameterCompoundModel SystemValueReference
Binding Affinity (Ki) This compoundHuman EP1 Receptor3.8 nM[1]
Neuroprotection EP1 Gene DeletionMouse model of cerebral ischemia and Alzheimer's disease38.5 ± 10.6% viable hippocampal CA1 neurons (vs. 11.2 ± 2.9% in AD mice)[2]
Reduction in Aβ-induced Toxicity EP1 Gene DeletionPrimary neuronal cultures18.0 ± 7.1% reduction in toxicity[2]
Reduction in Aβ-induced Ca2+ Response EP1 Gene DeletionPrimary neuronal cultures91.8 ± 12.9% reduction in Ca2+ response[2]
Reduction in Dopaminergic Neuron Death EP1 Gene Deletion6-OHDA mouse model of Parkinson's disease47.68 ± 8.08% more TH-positive neurons compared to wild-type[3]
Amelioration of Brain Injury EP1 AntagonistMouse model of middle cerebral artery occlusionSignificant reduction in brain injury[1]
Reduction of Aβ Neurotoxicity SC-51089 (EP1 Antagonist)MC65 human neuroblastoma cells~50% reduction in neurotoxicity[4]

Signaling Pathway Diagram

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds MF266_1 This compound MF266_1->EP1 Inhibits Gq Gq protein EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca2+ Release ER->Ca2_release Neurotoxicity Neurotoxicity (Excitotoxicity, Apoptosis) Ca2_release->Neurotoxicity Leads to

EP1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia

This protocol describes the use of this compound to assess its anti-inflammatory effects on activated microglial cells.

1. Cell Culture:

  • Culture murine or human microglial cell lines (e.g., BV-2 or HMC3) or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the microglial cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response. Include an untreated control group.

  • Incubate the cells for 24 hours.

3. Assessment of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the culture supernatant using commercially available ELISA kits.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b).

In Vivo Model: Alzheimer's Disease (AD) Transgenic Mouse Model

This protocol outlines the application of this compound in a transgenic mouse model of Alzheimer's disease to evaluate its potential to mitigate neuroinflammation and amyloid pathology.

1. Animal Model:

  • Use a well-established transgenic mouse model of AD, such as the APP/PS1 or 5xFAD mice, which develop age-dependent amyloid-β (Aβ) plaque pathology and neuroinflammation.[5]

  • House the animals under standard laboratory conditions with ad libitum access to food and water. All animal procedures must be approved by the institutional animal care and use committee.

2. Treatment Administration:

  • Begin treatment with this compound at an age just prior to or at the onset of significant pathology (e.g., 6 months of age for APP/PS1 mice).

  • Administer this compound daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 1-10 mg/kg). A vehicle-treated control group is essential.

  • Treat the animals for a period of 1-3 months.

3. Behavioral Assessment:

  • In the final week of treatment, conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory or the Y-maze for working memory.

4. Tissue Collection and Analysis:

  • Following the treatment period and behavioral testing, euthanize the mice and perfuse with saline.

  • Collect brain tissue for histological and biochemical analyses.

  • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies), activated microglia (e.g., Iba1), and astrocytes (e.g., GFAP).

  • ELISA: Homogenize a brain hemisphere to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • Western Blot: Analyze protein levels of inflammatory markers (e.g., COX-2, iNOS) and synaptic proteins (e.g., synaptophysin, PSD-95) in brain homogenates.

Experimental Workflow Diagrams

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Microglia (e.g., BV-2) Plate Plate cells in 24-well plate Culture->Plate Pretreat Pre-treat with this compound (1 hr) Plate->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate for 24 hrs Stimulate->Incubate Collect Collect Supernatant & Lysates Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA qPCR qRT-PCR (Gene Expression) Collect->qPCR

In Vitro Experimental Workflow for this compound.

In_Vivo_Workflow cluster_setup Model & Treatment cluster_assessment Assessment cluster_analysis Analysis Model AD Transgenic Mice (e.g., APP/PS1) Treatment Daily this compound Treatment (1-3 months) Model->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Euthanize Euthanize & Perfuse Behavior->Euthanize Collect_Brain Collect Brain Tissue Euthanize->Collect_Brain IHC Immunohistochemistry (Aβ, Iba1, GFAP) Collect_Brain->IHC ELISA ELISA (Aβ levels) Collect_Brain->ELISA WB Western Blot (Inflammatory markers) Collect_Brain->WB

In Vivo Experimental Workflow for this compound.

Conclusion

This compound, as a selective EP1 receptor antagonist, presents a valuable pharmacological tool for investigating the role of the PGE2-EP1 signaling pathway in neuroinflammation. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of EP1 antagonism in various neurodegenerative disease models. The ability of this compound to potentially mitigate microglial activation, reduce pro-inflammatory mediator release, and protect against neuronal damage warrants further investigation. These studies will be crucial in validating the EP1 receptor as a viable target for the development of novel neuroprotective therapies.

References

Application Notes and Protocols: MF266-1 as a Tool for Studying EP1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq alpha subunit of heterotrimeric G proteins.[1] Upon activation by PGE2, the EP1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades, including Protein Kinase C (PKC).[1][2] This signaling pathway has been implicated in the pathophysiology of chronic pain, inflammation, and certain cancers.[1][3]

MF266-1 is a potent and selective antagonist of the EP1 receptor. Its ability to specifically block the EP1 signaling cascade makes it an invaluable pharmacological tool for elucidating the precise roles of the EP1 receptor in health and disease. These application notes provide detailed protocols for utilizing this compound to characterize EP1 receptor function in vitro and in vivo.

Data Presentation

The following table summarizes key pharmacological parameters for selective EP1 receptor antagonists. Researchers should experimentally determine the specific values for this compound using the protocols provided below.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Selectivity ProfileReference
This compound EP1User DeterminedUser DeterminedUser DeterminedN/A
ONO-8711EP1~1.7Reduces hyperalgesia and allodynia in vivoSelective for EP1[4][5]
SC-51089EP1Not ReportedAmeliorates motor and memory deficits in a mouse model of Huntington's diseaseSelective for EP1[6]
SC-19220EP1Not ReportedMitigates renal fibrosis in mouse modelsSelective for EP1[7]

Signaling Pathways and Experimental Workflows

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds and Activates MF266_1 This compound MF266_1->EP1 Binds and Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates cSrc c-Src PKC->cSrc Activates AP1 AP-1 cSrc->AP1 Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) AP1->Cellular_Response Leads to

Antagonist_Characterization_Workflow Start Start Binding_Assay Binding_Assay Start->Binding_Assay End End Selectivity_Assay Selectivity_Assay Animal_Model Animal_Model Selectivity_Assay->Animal_Model Endpoint Endpoint Endpoint->End

Experimental Protocols

Radioligand Binding Assay for Determination of Ki

This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1 receptor through competitive displacement of a radiolabeled ligand, such as [3H]-PGE2.[2][8][9]

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Radioligand: [3H]-PGE2 (specific activity ~100-200 Ci/mmol)

  • Unlabeled PGE2 (for determination of non-specific binding)

  • This compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hEP1 cells to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of [3H]-PGE2 (at a final concentration near its Kd, e.g., 1-5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (containing 10-50 µg of protein).

      • Non-specific Binding: 50 µL of [3H]-PGE2, 50 µL of unlabeled PGE2 (at a final concentration of 10 µM), and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of [3H]-PGE2, 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM), and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]

  • Filtration and Counting:

    • Pre-soak glass fiber filters in 0.5% polyethyleneimine.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGE2 binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for Determination of IC50

This protocol measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium, providing a functional measure of its antagonism at the EP1 receptor.[10][11][12][13]

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • PGE2

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

  • Black-walled, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Plating:

    • Seed HEK293-hEP1 cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay:

    • Wash the cells twice with assay buffer, leaving a final volume of 100 µL in each well.

    • Prepare a dilution series of this compound in assay buffer. Add 50 µL of the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

    • Prepare a solution of PGE2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • After a stable baseline is established, add 50 µL of the PGE2 solution to all wells simultaneously using the instrument's integrated fluidics.

    • Continue recording the fluorescence intensity for 2-5 minutes to capture the peak calcium response.

Data Analysis:

  • Measure the peak fluorescence intensity for each well.

  • Normalize the data to the response seen with PGE2 alone (0% inhibition) and the baseline fluorescence (100% inhibition).

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

In Vivo Studies of EP1 Function

This protocol provides a general framework for using this compound to investigate the role of the EP1 receptor in animal models of pain and inflammation.[14][15][16]

Materials:

  • Rodent model of pain or inflammation (e.g., carrageenan-induced paw edema, complete Freund's adjuvant-induced arthritis, or chronic constriction injury model of neuropathic pain).[5][14][15]

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)

  • Standard analgesic or anti-inflammatory drug (positive control, e.g., indomethacin)

  • Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia, plethysmometer for paw volume).

  • Materials for tissue collection and analysis (e.g., ELISA kits for cytokine measurement, reagents for Western blotting or immunohistochemistry).

Procedure:

  • Animal Model Induction:

    • Induce the chosen model of pain or inflammation according to established protocols.

  • Drug Administration:

    • Prepare solutions of this compound, vehicle, and positive control.

    • Administer the treatments to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). Doses should be determined based on pilot studies, but a starting range of 1-30 mg/kg can be considered based on studies with other EP1 antagonists.[16]

  • Behavioral and Physiological Assessments:

    • At various time points after drug administration, assess the relevant behavioral or physiological endpoints.

      • Pain Models: Measure mechanical withdrawal thresholds, thermal withdrawal latencies, or spontaneous pain behaviors.[5]

      • Inflammation Models: Measure paw volume, joint swelling, or inflammatory cell infiltration.[14]

  • Biochemical Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., spinal cord, dorsal root ganglia, inflamed paw).

    • Analyze the tissues for markers of inflammation (e.g., cytokines, prostaglandins) or neuronal activation (e.g., c-Fos) using techniques such as ELISA, Western blotting, or immunohistochemistry.

Data Analysis:

  • Compare the behavioral and biochemical readouts between the different treatment groups (vehicle, this compound, positive control).

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of the EP1 receptor. The protocols outlined in these application notes provide a comprehensive framework for characterizing the pharmacology of this compound and utilizing it to probe EP1 receptor function in both in vitro and in vivo settings. By employing these methodologies, researchers can further unravel the contributions of EP1 signaling to various physiological and pathological processes, potentially identifying new therapeutic targets for a range of diseases.

References

Troubleshooting & Optimization

MF266-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MF266-1, a selective E prostanoid receptor 1 (EP1) antagonist. The information provided is intended to address common challenges related to the solubility and stability of this compound in experimental settings.

Troubleshooting Guide

Researchers may encounter challenges with the solubility and stability of this compound. This guide provides a structured approach to troubleshoot these common issues.

Problem: Difficulty Dissolving this compound

It is a common challenge for researchers to experience difficulty in dissolving compounds like this compound, especially for in vitro and in vivo studies. The following workflow can help address this issue.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: Undissolved this compound solvent Step 1: Solvent Selection - Check Certificate of Analysis for recommended solvents. - Consider common organic solvents like DMSO, ethanol, or DMF. start->solvent sonication Step 2: Aiding Dissolution - Gentle warming (to 37°C). - Sonication. - Vortexing. solvent->sonication stock_concentration Step 3: Adjust Stock Concentration - Prepare a higher concentration stock solution in an organic solvent. - Serially dilute in aqueous buffer for working solution. sonication->stock_concentration solubility_enhancers Step 4: Use of Excipients - Consider solubility enhancers such as cyclodextrins, Tween 80, or Cremophor EL for in vivo studies. stock_concentration->solubility_enhancers check_solubility Step 5: Verify Solubility - Visually inspect for precipitates. - Centrifuge and check for a pellet. - Use light microscopy to confirm absence of crystals. solubility_enhancers->check_solubility end End: Solubilized this compound Solution check_solubility->end

Caption: A stepwise workflow for dissolving this compound.

Problem: Compound Precipitation in Aqueous Solutions

After initial dissolution in an organic solvent, this compound may precipitate when diluted into an aqueous buffer for cell-based assays or in vivo studies.

Possible Causes and Solutions:

Cause Solution
Low Aqueous Solubility The inherent chemical properties of this compound may limit its solubility in water-based media.
- Decrease the final concentration: Test a lower final concentration of this compound in your assay.
- Increase the percentage of organic solvent: For in vitro assays, determine the maximum percentage of the organic solvent (e.g., DMSO) that your cells can tolerate without toxicity. Keep the final concentration of the organic solvent consistent across all experimental conditions, including vehicle controls.
- Use a different buffer: pH can significantly impact the solubility of a compound. Experiment with buffers of different pH values within the physiological range tolerated by your experimental system.
- Formulate with excipients: For in vivo experiments, formulating this compound with solubility-enhancing agents like cyclodextrins or non-ionic surfactants can improve its stability in aqueous solutions.
Buffer Incompatibility Components of your experimental buffer (e.g., high salt concentration, proteins) may reduce the solubility of this compound.
- Prepare a fresh working solution immediately before use: Avoid storing diluted aqueous solutions of this compound.
- Test for compatibility: Prepare a small amount of the final working solution and observe it for a period equivalent to your experiment's duration to check for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What is the recommended storage condition for this compound?

A2: The supplier, MedchemExpress, suggests storing this compound at room temperature in the continental US.[1] However, for long-term stability, it is generally advisable to store stock solutions in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Always refer to the supplier's instructions on the product datasheet.

Q3: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous media is a strong indicator of poor solubility. Refer to the "Compound Precipitation in Aqueous Solutions" section in the troubleshooting guide above for detailed steps to address this issue. Key strategies include lowering the final concentration, adjusting the percentage of the organic solvent, or preparing the working solution immediately before use.

Q4: How can I ensure the stability of this compound in my experimental setup?

A4: To maintain the stability and activity of this compound:

  • Protect from light: Store stock solutions in amber vials or tubes wrapped in foil.

  • Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes.

  • Use fresh dilutions: Prepare aqueous working solutions fresh for each experiment and do not store them for extended periods.

  • pH considerations: Be mindful of the pH of your buffers, as extreme pH values can lead to compound degradation.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective antagonist of the E prostanoid receptor 1 (EP1).[1] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand prostaglandin (B15479496) E2 (PGE2), couples to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.

G cluster_0 EP1 Receptor Signaling Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates MF266_1 This compound MF266_1->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Signaling pathway of the EP1 receptor and the inhibitory action of this compound.

Experimental Protocols

Due to the limited public information on this compound, the following are generalized protocols for handling poorly soluble compounds. It is imperative to optimize these protocols for your specific experimental conditions.

Protocol 1: Preparation of a Stock Solution
  • Determine the appropriate solvent: Based on the Certificate of Analysis or preliminary solubility tests, select a suitable organic solvent (e.g., DMSO).

  • Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the solvent: Add the calculated volume of the organic solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Aid dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for short intervals or warm the solution gently (not exceeding 37°C) until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm the medium: Warm the cell culture medium or assay buffer to the experimental temperature (typically 37°C).

  • Serial dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in the organic solvent.

  • Final dilution: Add the required volume of the stock solution to the pre-warmed medium while vortexing or gently mixing to ensure rapid dispersion and minimize precipitation. The final concentration of the organic solvent should be kept to a minimum (e.g., <0.5%) and should be consistent across all treatments, including the vehicle control.

  • Immediate use: Use the freshly prepared working solution immediately in your experiment.

Disclaimer: This information is intended for guidance purposes only. Researchers should always consult the product-specific documentation and perform their own validation experiments to determine the optimal conditions for their assays.

References

MF266-1 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MF266-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the E prostanoid receptor 1 (EP1). Its primary mechanism of action is to block the binding of prostaglandin (B15479496) E2 (PGE2) to the EP1 receptor, thereby inhibiting downstream signaling pathways. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gq alpha subunit, leading to an increase in intracellular calcium concentrations.

Q2: What are the known or potential off-target effects of this compound?

The primary known off-target interaction of this compound is with the thromboxane (B8750289) A2 receptor (TP), another GPCR involved in various physiological processes, including platelet aggregation and vasoconstriction.[1] While this compound is selective for EP1, it exhibits moderate affinity for the TP receptor. This cross-reactivity is an important consideration in experimental design and data interpretation.

Q3: Why is it important to consider the off-target effects of this compound?

Understanding the off-target profile of this compound is critical for several reasons:

  • Data Interpretation: Off-target binding can lead to confounding results, making it difficult to attribute observed effects solely to the inhibition of the EP1 receptor.

  • Translational Relevance: For drug development purposes, off-target effects can lead to unforeseen side effects. Identifying and characterizing these interactions early is crucial for assessing the therapeutic potential and safety profile of the compound.

  • Experimental Design: Awareness of potential off-target interactions allows for the design of more robust experiments, including the use of appropriate controls to differentiate between on-target and off-target effects.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for its primary target (EP1 receptor) and a key off-target (TP receptor).

CompoundTargetOrganismAssay TypepKiKi (nM)
This compound EP1 Human Radioligand Binding 8.4 3.8
This compoundTPHumanRadioligand Binding-[Data not available]

Signaling Pathways

On-Target: EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-coupled GPCR. Upon binding of its ligand, PGE2, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream signaling cascades.

EP1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EP1 EP1 Receptor PLC PLC EP1->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Downstream Downstream Signaling Ca_cyto->Downstream Activates PGE2 PGE2 PGE2->EP1 Agonist MF266_1 This compound MF266_1->EP1 Antagonist

EP1 Receptor Signaling Pathway

Off-Target: Thromboxane A2 (TP) Receptor Signaling Pathway

Similar to the EP1 receptor, the TP receptor is also primarily a Gq-coupled GPCR. Its activation by thromboxane A2 (TXA2) initiates a similar signaling cascade involving PLC, IP3, DAG, and an increase in intracellular calcium. The TP receptor can also couple to G12/13, leading to the activation of Rho GTPases, which are involved in regulating cell shape and motility.

TP_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TP TP Receptor PLC PLC TP->PLC Activates (Gq) G12_13 G12/13 TP->G12_13 Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R Rho Rho GTPase G12_13->Rho Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Downstream_Ca Downstream Signaling (Ca²⁺) Ca_cyto->Downstream_Ca Activates Downstream_Rho Downstream Signaling (Rho) Rho->Downstream_Rho Activates TXA2 TXA2 TXA2->TP Agonist MF266_1 This compound MF266_1->TP Antagonist

TP Receptor Signaling Pathway

Experimental Protocols

To assess the on-target and off-target effects of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay to Determine Ki

This assay measures the affinity of this compound for the EP1 and TP receptors by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing either human EP1 or TP receptors.

  • Radiolabeled ligand (e.g., [³H]-PGE2 for EP1, [³H]-U46619 for TP).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or vehicle.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell-Based Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing a measure of its functional antagonism at EP1 and TP receptors.

Materials:

  • Cells stably expressing either human EP1 or TP receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • EP1 agonist (e.g., PGE2).

  • TP agonist (e.g., U46619).

  • This compound stock solution.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound or vehicle to the wells and incubate for a specified pre-incubation time.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the agonist (PGE2 for EP1-expressing cells, U46619 for TP-expressing cells) at a concentration that elicits a submaximal response (e.g., EC80).

  • Continue recording the fluorescence to measure the peak calcium response.

  • Analyze the data to determine the inhibitory effect of this compound and calculate the IC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for this compound Cell passage number variability affecting receptor expression.Use cells within a consistent and low passage number range. Regularly check receptor expression levels via qPCR or Western blot.
Degradation of this compound or agonist stocks.Prepare fresh dilutions of compounds for each experiment. Aliquot and store stock solutions at -80°C to avoid freeze-thaw cycles.
Unexpected biological response at high concentrations of this compound Off-target effects at the TP receptor or other unknown targets.Perform a counterscreen using cells expressing the TP receptor to determine the IC50 for this off-target. Use a structurally unrelated EP1 antagonist as a control to confirm that the primary observed effect is on-target.
Low signal-to-noise ratio in the calcium flux assay Low receptor expression in the cell line.Use a cell line with higher receptor expression or consider transient transfection to boost expression.
Suboptimal agonist concentration.Perform a full agonist dose-response curve to accurately determine the EC50 and use a concentration around the EC80 for antagonist studies.
This compound appears to be an agonist in the calcium flux assay Contamination of the compound stock.Test a fresh, independently sourced vial of this compound.
Cell line instability or mixed population.Perform single-cell cloning of the cell line to ensure a homogenous population with stable receptor expression.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for characterizing the on-target and potential off-target effects of this compound.

Experimental_Workflow start Start: Characterize this compound on_target On-Target Characterization (EP1 Receptor) start->on_target off_target Off-Target Characterization (TP Receptor & Others) start->off_target binding_assay_ep1 Radioligand Binding Assay (Determine Ki for EP1) on_target->binding_assay_ep1 functional_assay_ep1 Calcium Flux Assay (Determine IC50 for EP1) on_target->functional_assay_ep1 binding_assay_tp Radioligand Binding Assay (Determine Ki for TP) off_target->binding_assay_tp functional_assay_tp Calcium Flux Assay (Determine IC50 for TP) off_target->functional_assay_tp counterscreen Broad Off-Target Panel Screening (e.g., CEREP panel) off_target->counterscreen data_analysis Data Analysis & Interpretation binding_assay_ep1->data_analysis functional_assay_ep1->data_analysis binding_assay_tp->data_analysis functional_assay_tp->data_analysis counterscreen->data_analysis conclusion Conclusion on Selectivity and Potential Off-Target Liabilities data_analysis->conclusion

Workflow for Characterizing this compound

References

troubleshooting MF266-1 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MF266-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the E prostanoid receptor 1 (EP1). Its primary mechanism of action is to block the binding of prostaglandin (B15479496) E2 (PGE2) to the EP1 receptor, thereby inhibiting its downstream signaling pathways. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1][2][3]

Q2: What are the primary research applications for this compound?

Based on the function of the EP1 receptor in various physiological and pathological processes, this compound is a valuable tool for investigating:

  • Inflammatory responses

  • Pain and nociception

  • Kidney fibrosis[4][5]

  • Neuroinflammation and seizure activity[6]

  • Cancer progression and cell signaling[7]

Q3: What is the selectivity profile of this compound?

Q4: What is the recommended solvent for dissolving this compound?

For many small molecule inhibitors, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. However, it is essential to consult the manufacturer's product data sheet for specific instructions on the solubility of this compound. Always prepare fresh dilutions in your assay buffer and use the lowest effective concentration of DMSO to avoid solvent-induced artifacts.

Troubleshooting Guide

Inconsistent or No Effect of this compound

Q5: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?

  • Incorrect Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. As a reference, other selective EP1 antagonists have been used in the micromolar range in in vitro studies.[4][5]

  • Compound Instability: this compound may be unstable in your cell culture medium or assay buffer. Prepare fresh dilutions of the compound for each experiment and minimize the time it is in aqueous solutions.

  • Low EP1 Receptor Expression: The cell line you are using may not express the EP1 receptor at a sufficient level. Verify EP1 receptor expression using techniques such as qPCR, Western blot, or flow cytometry.

  • Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling. It is advisable to use cells with a low passage number and to regularly check for consistent EP1 expression.

Unexpected Cytotoxicity

Q6: I am observing significant cell death after treating my cells with this compound. How can I address this?

  • High Compound Concentration: The concentration of this compound may be too high and causing off-target effects leading to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your cells.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final concentration of the solvent in your assay is below the threshold for toxicity for your cell line (typically <0.1-0.5%).

  • Contamination: Your this compound stock solution or cell culture may be contaminated. Use sterile techniques and regularly check for contamination.

Data Interpretation Issues

Q7: The results of my experiment are variable between replicates. What can I do to improve consistency?

  • Inconsistent Cell Seeding: Ensure that cells are seeded uniformly across all wells of your multi-well plates. Inconsistent cell numbers can lead to variability in the response to this compound.

  • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques to minimize variability in the addition of reagents.

  • Edge Effects: In multi-well plates, "edge effects" can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with a buffer or medium.

Quantitative Data Summary

ParameterValueReference CompoundSource
In Vitro Concentration225 µMSC-19220[4][5]
In Vitro Concentration1 µMPGE2 (agonist)[5]
In Vitro Concentration10 ng/mLTGF-β (inducer)[5]

Note: This table provides reference concentrations for other compounds used in EP1 receptor-related assays. The optimal concentration for this compound should be determined empirically for your specific experimental setup.

Experimental Protocols

Protocol: In Vitro Inhibition of TGF-β-induced Fibronectin Expression in Human Renal Fibroblasts (HRFs)

This protocol is a representative example of how to assess the inhibitory effect of an EP1 antagonist like this compound on a downstream cellular response.

1. Cell Culture and Seeding:

  • Culture primary Human Renal Fibroblasts (HRFs) in an appropriate growth medium.
  • Seed the HRFs into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in sterile DMSO.
  • On the day of the experiment, prepare fresh serial dilutions of this compound in serum-free medium. The final DMSO concentration should be consistent across all treatment groups and not exceed 0.1%.

3. Treatment:

  • Wash the cells once with sterile phosphate-buffered saline (PBS).
  • Pre-treat the cells with varying concentrations of this compound for 1 hour.
  • Induce fibrosis by adding TGF-β (10 ng/mL) to the wells containing this compound.
  • Include appropriate controls: vehicle control (DMSO), TGF-β only, and this compound only.
  • Incubate the cells for 48 hours.

4. Protein Extraction and Analysis:

  • After incubation, wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
  • Analyze the expression of fibronectin and a housekeeping protein (e.g., GAPDH or β-actin) by Western blotting.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.
  • Normalize the fibronectin expression to the housekeeping protein.
  • Calculate the percentage inhibition of TGF-β-induced fibronectin expression by this compound.

Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 MF266_1 This compound MF266_1->EP1 Gq Gq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: EP1 Receptor Signaling Pathway

Experimental_Workflow start Start cell_culture 1. Cell Culture & Seeding start->cell_culture compound_prep 2. Prepare this compound Dilutions cell_culture->compound_prep treatment 3. Pre-treat with this compound & Induce with Agonist compound_prep->treatment incubation 4. Incubate for Specified Time treatment->incubation data_collection 5. Collect Samples for Downstream Analysis (e.g., Western Blot, qPCR) incubation->data_collection data_analysis 6. Data Analysis & Interpretation data_collection->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound

References

MF266-1 dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MF266-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing and analyzing dose-response curve experiments with the selective E prostanoid receptor 1 (EP1) antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor (GPCR). Its primary mechanism of action is to block the binding of the endogenous ligand, prostaglandin (B15479496) E2 (PGE2), to the EP1 receptor. This inhibition prevents the activation of the Gq alpha subunit, thereby blocking the subsequent signaling cascade that leads to an increase in intracellular calcium levels.[1] this compound also exhibits moderate selectivity for the thromboxane (B8750289) A2 (TP) receptor.[2]

Q2: What is the binding affinity of this compound for the EP1 receptor?

A2: this compound has a high binding affinity for the EP1 receptor, with a reported Ki value of 3.8 nM.[2]

Q3: What are the main research applications for this compound?

A3: this compound is primarily investigated for its potential therapeutic applications in conditions where EP1 receptor signaling is implicated, such as pain, inflammation, and certain types of cancer.[3][4] For instance, it has shown promise in preclinical models of arthritis and neuropathic pain.[2]

Q4: What is the expected shape of a dose-response curve for this compound?

A4: For an antagonist like this compound, a typical dose-response curve will be sigmoidal, showing a concentration-dependent inhibition of the agonist-induced response. The curve will plateau at high concentrations, indicating maximum inhibition.

Troubleshooting Guide

This guide addresses common issues that may arise during dose-response experiments with this compound.

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, improper mixing of reagents, or edge effects in the microplate.

  • Solution:

    • Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Use a calibrated multichannel pipette and consider using an automated cell counter for accuracy.

    • Reagent Mixing: Thoroughly mix all solutions, including this compound dilutions and agonist solutions, before adding them to the wells.

    • Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

Problem 2: The dose-response curve is flat (no inhibition observed).

  • Possible Cause:

    • Inactive Compound: this compound may have degraded due to improper storage or handling.

    • Low Receptor Expression: The cell line used may not express the EP1 receptor at a sufficient level.

    • Incorrect Agonist Concentration: The concentration of the agonist (e.g., PGE2) used to stimulate the cells may be too high, making it difficult for this compound to compete effectively.

  • Solution:

    • Compound Integrity: Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure proper storage conditions as recommended by the supplier.

    • Cell Line Validation: Confirm EP1 receptor expression in your chosen cell line using techniques such as qPCR or western blotting.

    • Agonist Concentration Optimization: Perform an agonist dose-response curve to determine the EC80 concentration (the concentration that produces 80% of the maximal response). Use this concentration for antagonist experiments to ensure a sufficient window for inhibition.

Problem 3: The dose-response curve has a shallow slope or does not reach 100% inhibition.

  • Possible Cause:

    • Off-target effects: At high concentrations, this compound might interact with other cellular components, leading to unexpected responses.

    • Compound solubility: this compound may precipitate out of solution at higher concentrations.

    • Assay window limitations: The difference between the maximum and minimum signal in the assay may be too small.

  • Solution:

    • Concentration Range: Use a concentration range for this compound that is centered around its expected IC50. Avoid excessively high concentrations.

    • Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower final solvent concentration.

    • Assay Optimization: Optimize assay conditions to maximize the signal-to-background ratio. This may involve adjusting cell density, agonist concentration, or incubation times.

Problem 4: High background signal in a calcium flux assay.

  • Possible Cause:

    • Autofluorescence: Cells or media components may be autofluorescent at the excitation and emission wavelengths used.

    • Dye Overloading: Using too high a concentration of the calcium-sensitive dye can lead to high background fluorescence.

    • Cell Health: Unhealthy or dying cells can have elevated basal intracellular calcium levels.[5]

  • Solution:

    • Background Correction: Include control wells with cells and media but without the fluorescent dye to measure and subtract autofluorescence.

    • Dye Titration: Optimize the concentration of the calcium-sensitive dye to find the lowest concentration that gives a robust signal.

    • Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Data Presentation

The following table summarizes the binding affinity of this compound and provides a comparison with other common EP1 receptor antagonists.

CompoundTargetAssay TypeOrganismKi (nM)IC50 (nM)
This compound EP1 Binding Affinity - 3.8 -
ONO-8711EP1Functional AssayRat--
SC-19220EP1Binding AffinityHuman-7400
SC-51322EP1Binding AffinityHuman-10

Note: IC50 values are highly dependent on the specific assay conditions and cell type used.

Experimental Protocols

Detailed Protocol for an In Vitro Calcium Flux Assay to Determine the IC50 of this compound

This protocol is designed to measure the ability of this compound to inhibit PGE2-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the human EP1 receptor (e.g., HEK293-hEP1).

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Assay Plate: Black-walled, clear-bottom 96-well microplates

  • This compound (stock solution in DMSO)

  • PGE2 (agonist, stock solution in DMSO)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Pluronic F-127 (for dye solubilization)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-hEP1 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical 8-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is recommended.

    • Include "vehicle only" (DMSO) controls for 0% inhibition.

    • Prepare a solution of PGE2 in Assay Buffer at a concentration equivalent to 2x the EC80 value (previously determined from an agonist dose-response curve).

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions (e.g., Fluo-8 AM with Pluronic F-127 in Assay Buffer).

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Inhibitor Incubation:

    • Gently wash the cells with Assay Buffer to remove excess dye.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Influx Measurement:

    • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system.

    • Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-8).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Program the instrument to automatically inject the 2x PGE2 solution into each well.

    • Immediately continue kinetic fluorescence readings for another 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known EP1 antagonist (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates MF266_1 This compound MF266_1->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: EP1 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed EP1-expressing cells in 96-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with serial dilutions of this compound B->C D 4. Stimulate with PGE2 (agonist) C->D E 5. Measure intracellular calcium fluorescence D->E F 6. Plot dose-response curve and calculate IC50 E->F

Caption: General experimental workflow for a dose-response assay.

Troubleshooting_Flowchart Start Inconsistent Dose-Response Curve for this compound Q1 High variability between replicates? Start->Q1 A1 Check cell seeding consistency Ensure proper reagent mixing Avoid plate edge effects Q1->A1 Yes Q2 No inhibition observed (flat curve)? Q1->Q2 No A1->Q2 A2 Verify compound activity Confirm EP1 receptor expression Optimize agonist concentration Q2->A2 Yes Q3 Shallow slope or incomplete inhibition? Q2->Q3 No A2->Q3 A3 Check for off-target effects Assess compound solubility Optimize assay window Q3->A3 Yes End Consistent Dose-Response Curve Q3->End No A3->End

Caption: Troubleshooting flowchart for inconsistent dose-response curves.

References

Technical Support Center: Minimizing Small Molecule Toxicity in Cell Culture with a Focus on EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is MF266-1 and what is its mechanism of action?

This compound is a selective antagonist of the E Prostanoid Receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, when activated by its endogenous ligand Prostaglandin E2 (PGE2), initiates a signaling cascade through the Gq alpha subunit.[1] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2][3] By blocking this receptor, this compound can inhibit these downstream signaling events.

Q2: What are the potential sources of toxicity when using this compound in cell culture?

Potential sources of toxicity for a small molecule like this compound can include:

  • On-target toxicity: The intended pharmacological effect of blocking the EP1 receptor might be detrimental to certain cell types under specific conditions.

  • Off-target effects: The compound may interact with other cellular targets, leading to unintended biological consequences and toxicity.

  • Solvent toxicity: The solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at higher concentrations.

  • Compound degradation: Improper storage or handling can lead to degradation of the compound into potentially toxic byproducts.

  • High concentrations: Using concentrations significantly above the effective dose can lead to non-specific effects and cytotoxicity.

Q3: How can I determine the optimal, non-toxic working concentration of this compound?

The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively antagonizes the EP1 receptor without causing significant cell death. This is typically achieved by performing a cell viability assay with a range of compound concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death observed even at low concentrations. The cell line may be particularly sensitive to EP1 receptor inhibition or the compound itself.* Perform a time-course experiment to see if shorter exposure times are less toxic. \n* Consider using a different cell line that may be less sensitive. \n* Ensure the purity of the this compound compound.
Inconsistent results between experiments. * Variability in cell seeding density. \n* Inconsistent compound preparation or storage. \n* Fluctuations in incubator conditions (temperature, CO2, humidity).* Standardize cell seeding protocols. \n* Prepare fresh dilutions of this compound from a single, aliquoted stock for each experiment. \n* Regularly calibrate and monitor incubator conditions.
Precipitation of the compound in the culture medium. The compound may have low solubility in aqueous solutions.* Ensure the final solvent concentration is as low as possible (typically <0.5% for DMSO). \n* Prepare a more concentrated stock solution to minimize the volume added to the medium. \n* Visually inspect the medium for any signs of precipitation after adding the compound.
No observable effect of the compound. * The compound may not be active. \n* The concentration used may be too low. \n* The cell line may not express the EP1 receptor.* Verify the activity of the compound with a positive control. \n* Perform a dose-response experiment to determine the optimal concentration. \n* Confirm EP1 receptor expression in your cell line using techniques like qPCR or western blotting.

Quantitative Data Summary

Table 1: Example Solvent Toxicity Data

The following table provides a general guideline for the maximum tolerated concentrations of common solvents in various cell lines. It is essential to determine the specific tolerance of your cell line.

Solvent Typical Maximum Tolerated Concentration (v/v) Cell Line Examples
DMSO 0.1% - 0.5%MCF-7, RAW-264.7, HUVEC
Ethanol 0.5% - 1.0%HaCaT, A-375, A-431[4]
Methanol 0.5% - 1.0%HaCaT, A-375, A-431[4]

Table 2: Example IC50 Values for Cytotoxicity of Solvents

This table shows example 50% inhibitory concentration (IC50) values, indicating the concentration at which the solvent causes a 50% reduction in cell viability.

Solvent Example IC50 (v/v) Cell Line
DMSO > 1%HaCaT
DMF ~0.5%MCF-7
Ethanol > 2%A-375

Data is generalized from multiple sources and should be used as a reference.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays
  • Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a cell count using a hemocytometer or automated cell counter.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium.

  • Seeding: Seed the cells into a 96-well plate with varying densities (e.g., 1,000 to 20,000 cells per well).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Analysis: At each time point, perform a cell viability assay (e.g., MTT or MTS) to determine the cell density that is in the logarithmic growth phase at the desired experimental endpoint.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration) and a no-treatment control.

  • Incubation: Remove the old medium and add the compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1_Receptor EP1 Receptor PGE2->EP1_Receptor Binds & Activates This compound This compound This compound->EP1_Receptor Binds & Inhibits Gq Gq Protein EP1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream_Effects Downstream Cellular Effects Ca2->Downstream_Effects PKC->Downstream_Effects

Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Determine Optimal Cell Seeding Density B Seed Cells in 96-well Plate A->B D Treat Cells with this compound and Controls B->D C Prepare Serial Dilutions of this compound C->D E Incubate for Desired Duration D->E F Perform Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability or % Cytotoxicity G->H I Determine IC50/ Non-toxic Concentration H->I

Caption: General Experimental Workflow for Assessing Cytotoxicity.

References

Technical Support Center: Vehicle V-266 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The vehicle designation "MF266-1" does not correspond to a standard, publicly documented vehicle for in vivo studies. This technical support center has been created for a representative vehicle, Vehicle V-266 , a common formulation for poorly soluble compounds, to provide researchers with a comprehensive guide to its use, troubleshooting, and best practices.

This guide is intended for researchers, scientists, and drug development professionals utilizing Vehicle V-266 for the in vivo administration of therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is Vehicle V-266 and what is its composition?

A1: Vehicle V-266 is a sterile, filterable liquid formulation designed for the solubilization and administration of poorly water-soluble compounds in in vivo research. Its typical composition is a co-solvent system that enhances the solubility of hydrophobic agents. A common formulation is a mixture of a biocompatible organic solvent, a surfactant, and an aqueous base. For initial studies, a common starting point is a formulation of 10% Dimethyl Sulfoxide (DMSO), 10% Tween® 80, and 80% saline.[1] It is crucial to use high-purity, sterile components to avoid introducing contaminants into your experiments.

Q2: For which routes of administration is Vehicle V-266 suitable?

A2: Vehicle V-266 is primarily designed for parenteral routes of administration, such as intravenous (IV) and intraperitoneal (IP) injections. The suitability of the vehicle for a specific route depends on the final concentration of its components and the tolerability of the animal model. For subcutaneous (SC) injections, the potential for local irritation should be carefully evaluated. Oral administration is possible, but the impact of the vehicle on drug absorption and gut motility should be considered.[2]

Q3: What is the maximum recommended concentration of DMSO in the final formulation for in vivo studies?

A3: To minimize toxicity, the final concentration of DMSO should be kept as low as possible while maintaining the solubility of the test compound. For most rodent studies, a final DMSO concentration of 10% or less is generally considered acceptable for parenteral routes.[3] However, it is crucial to include a vehicle-only control group in your study to assess any potential effects of the vehicle itself.

Q4: How should Vehicle V-266 be prepared and stored?

A4: Vehicle V-266 should be prepared under aseptic conditions using sterile components. The components should be mixed in a specific order to ensure proper dissolution and stability. A typical procedure involves first dissolving the test compound in DMSO, followed by the addition of Tween® 80, and finally, the slow addition of saline while vortexing. The prepared formulation should be visually inspected for any precipitation or phase separation. For short-term storage, it is recommended to keep the formulation at 2-8°C and protected from light. For longer-term storage, stability studies should be conducted to determine the appropriate conditions.

Q5: Are there any known incompatibilities with Vehicle V-266?

A5: Vehicle V-266, due to its composition, may not be compatible with all compounds. Highly acidic or basic compounds may alter the pH of the formulation, potentially affecting stability and solubility. It is also important to consider the potential for interaction between the vehicle components and the test article. Preliminary compatibility and stability studies are highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution during formulation or upon administration. - Insufficient solvent power of the vehicle for the given compound concentration.- The compound is not fully dissolved initially.- Temperature changes affecting solubility.- pH of the final formulation is not optimal for the compound's solubility.- Increase the proportion of DMSO or consider a different co-solvent.- Ensure the compound is completely dissolved in DMSO before adding other components.- Prepare the formulation at a controlled room temperature.- Measure and adjust the pH of the final formulation to a physiological range (7.2-7.4).[4]
Animal shows signs of distress, irritation, or toxicity after administration (e.g., lethargy, ruffled fur, inflammation at the injection site). - The concentration of DMSO or other organic solvents is too high.- The injection was administered too quickly.- The pH or osmolality of the formulation is not physiological.- The vehicle itself is causing an adverse reaction.- Reduce the concentration of organic solvents in the vehicle.- Administer the injection slowly and at a consistent rate.- Ensure the pH is neutral and the formulation is iso-osmotic, especially for IV injections.- Always include a vehicle-only control group to differentiate between vehicle and compound effects.
Inconsistent or no observable effect of the test compound at the expected therapeutic dose. - Poor bioavailability due to precipitation or degradation of the compound in the vehicle.- Rapid clearance of the compound when formulated in this vehicle.- The dose is too low for the chosen administration route.- Confirm the stability of the compound in the vehicle over the duration of the experiment.- Consider an alternative administration route (e.g., IV instead of IP) for more direct systemic exposure.- Perform a dose-response study to determine the optimal dose for the desired effect.
Difficulty in administering the full dose due to high viscosity of the vehicle. - High concentration of components like Tween® 80 or the use of other viscous agents.- Gently warm the formulation to reduce viscosity before administration (ensure compound stability at higher temperatures).- Use a larger gauge needle for injection, if appropriate for the administration route and animal size.

Experimental Protocols

Protocol 1: Preparation of Vehicle V-266 Formulation (10% DMSO, 10% Tween® 80, 80% Saline)

Materials:

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Tween® 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Test Compound

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • In a sterile conical tube, weigh the required amount of the test compound.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the mixture until the test compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Add the calculated volume of sterile Tween® 80 to the solution and vortex thoroughly to ensure a homogenous mixture.

  • While continuously vortexing, slowly add the sterile saline to the mixture in a dropwise manner to reach the final desired volume. The slow addition is critical to prevent precipitation of the compound.

  • Visually inspect the final formulation for clarity and any signs of precipitation.

  • If the formulation is intended for intravenous administration, it must be sterile-filtered through a 0.22 µm syringe filter.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared Vehicle V-266 formulation with the test compound

  • Vehicle V-266 (as a control)

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Accurately weigh each mouse to determine the correct injection volume based on its body weight and the desired dose.

  • Gently restrain the mouse, exposing its abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

  • Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

  • Inject the solution at a steady and slow rate.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation prep1 Dissolve Compound in DMSO prep2 Add Tween® 80 prep1->prep2 prep3 Slowly Add Saline prep2->prep3 prep4 Sterile Filtration (for IV) prep3->prep4 admin1 Animal Dosing (e.g., IP, IV) prep4->admin1 admin2 Vehicle Control Group prep4->admin2 eval1 Monitor for Adverse Effects admin1->eval1 eval2 Assess Therapeutic Efficacy admin1->eval2 eval3 Collect Samples for PK/PD admin1->eval3 admin2->eval1

Caption: Experimental workflow for in vivo studies using Vehicle V-266.

troubleshooting_logic start Issue Encountered precip Precipitation? start->precip tox Toxicity Signs? precip->tox No sol_precip Increase Solvent Adjust pH precip->sol_precip Yes no_effect No Effect? tox->no_effect No sol_tox Reduce Solvent Conc. Slow Injection tox->sol_tox Yes sol_no_effect Check Stability Increase Dose no_effect->sol_no_effect Yes end Resolution no_effect->end No sol_precip->end sol_tox->end sol_no_effect->end

Caption: Troubleshooting decision tree for common in vivo formulation issues.

References

Technical Support Center: MF266-1 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound designated "MF266-1" is not available. The following technical support guide is a template based on a hypothetical research compound. The data and protocols are illustrative and intended to provide a general framework for assessing the long-term stability of a similar research-grade molecule. Researchers should validate these recommendations for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

For optimal long-term stability, it is recommended to store this compound solutions at -80°C. For short-term storage (up to one week), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. If frequent use is anticipated, it is advisable to aliquot the stock solution into single-use volumes.

Q2: What is the expected shelf life of this compound in solution?

When stored at -80°C, this compound solutions are expected to be stable for at least 6 months with minimal degradation. Stability at 4°C is significantly reduced, with potential for degradation noticeable after 2 weeks.

Q3: How should I reconstitute lyophilized this compound?

To reconstitute, briefly centrifuge the vial to ensure the powder is at the bottom. Use a pre-chilled, sterile solvent (e.g., DMSO or sterile PBS, as specified on the product datasheet) to the desired concentration. Gently vortex or pipette to mix until fully dissolved. For long-term storage, it is recommended to use a solvent that is compatible with your experimental system and storage at -80°C.

Q4: What are the visual signs of this compound degradation or instability?

Signs of degradation or instability in this compound solutions may include:

  • Precipitation or cloudiness: This may indicate that the compound is coming out of solution or forming aggregates.

  • Color change: Any deviation from the solution's original color could signify chemical degradation.

  • Loss of activity: A decrease in the expected biological or chemical activity in your assays is a key indicator of degradation.

Q5: How many freeze-thaw cycles can an this compound solution tolerate?

It is recommended to minimize freeze-thaw cycles. Our stability studies indicate a significant loss of activity after three freeze-thaw cycles. For this reason, we strongly advise aliquoting the stock solution after reconstitution.

Troubleshooting Guide

Issue 1: Unexpected Loss of Biological Activity

If you observe a significant decrease in the activity of your this compound solution, consider the following troubleshooting steps:

  • Confirm Storage Conditions: Verify that the solution has been stored at the recommended temperature (-80°C for long-term). Accidental storage at higher temperatures can accelerate degradation.

  • Check for Contamination: Microbial contamination can lead to the degradation of the compound. Visually inspect the solution for any signs of contamination. If suspected, filter-sterilize a small aliquot and re-test.

  • Assess Purity: Use an analytical method like HPLC to check the purity of the solution. Compare the chromatogram to that of a freshly prepared solution or the quality control data provided with the product.

  • Prepare a Fresh Solution: If possible, prepare a fresh solution from lyophilized powder and compare its activity to the stored solution.

Issue 2: Precipitate Formation in the Solution

Precipitation can occur for several reasons. Follow these steps to address the issue:

  • Solubility Limits: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially after temperature changes.

  • Gentle Warming and Sonication: Try gently warming the solution (e.g., in a 37°C water bath for a short period) and sonicating to help redissolve the precipitate.

  • Solvent Exchange: If the precipitate persists, it may be necessary to centrifuge the solution, remove the supernatant, and redissolve the pellet in a more suitable solvent or at a lower concentration.

  • pH Adjustment: For aqueous solutions, the pH may have shifted, affecting solubility. Check and adjust the pH if necessary.

Quantitative Stability Data

Table 1: Long-Term Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage TemperatureTime PointPurity by HPLC (%)Biological Activity (%)
-80°C 1 month99.5 ± 0.299.1 ± 0.5
3 months99.2 ± 0.398.5 ± 0.8
6 months98.9 ± 0.497.2 ± 1.1
-20°C 1 month98.1 ± 0.595.3 ± 1.5
3 months95.4 ± 0.788.7 ± 2.0
6 months90.2 ± 1.075.4 ± 3.2
4°C 1 week99.0 ± 0.396.5 ± 1.2
2 weeks96.5 ± 0.690.1 ± 2.5
1 month91.3 ± 0.978.9 ± 4.0
Room Temp (25°C) 24 hours99.2 ± 0.298.0 ± 0.9
48 hours97.0 ± 0.592.3 ± 1.8
1 week85.1 ± 1.265.7 ± 5.1

Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO, stored at -80°C)

Number of Freeze-Thaw CyclesPurity by HPLC (%)Biological Activity (%)
199.4 ± 0.298.8 ± 0.6
398.0 ± 0.491.5 ± 1.4
595.2 ± 0.782.3 ± 2.7
1088.6 ± 1.160.1 ± 4.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for assessing the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or the absorbance maximum of this compound).

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Sample Preparation: Dilute the this compound solution to a final concentration of 1 mg/mL in the mobile phase A.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Cell-Based Viability Assay for Biological Activity

This protocol provides a general method for assessing the biological activity of this compound, assuming it has cytotoxic or anti-proliferative effects.

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound solution (fresh and stored samples) in cell culture medium. Add the dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the IC50 value for each sample by fitting the dose-response data to a four-parameter logistic curve. The biological activity is determined by comparing the IC50 of the test sample to that of a freshly prepared standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage Conditions cluster_analysis Stability Analysis cluster_results Data Evaluation start Lyophilized this compound reconstitution Reconstitution in DMSO start->reconstitution aliquoting Aliquoting for Storage reconstitution->aliquoting storage_n80 -80°C aliquoting->storage_n80 Time Points: 1, 3, 6 months storage_n20 -20°C aliquoting->storage_n20 Time Points: 1, 3, 6 months storage_4 4°C aliquoting->storage_4 Time Points: 1, 3, 6 months storage_rt Room Temperature aliquoting->storage_rt Time Points: 1, 3, 6 months hplc Purity Assessment (HPLC) storage_n80->hplc activity Biological Activity Assay storage_n80->activity storage_n20->hplc storage_n20->activity storage_4->hplc storage_4->activity storage_rt->hplc storage_rt->activity data_analysis Data Analysis and Comparison hplc->data_analysis activity->data_analysis report Stability Report Generation data_analysis->report

Caption: Experimental workflow for the long-term stability assessment of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription mf266_1 This compound mf266_1->raf Inhibition proliferation Cell Proliferation and Survival transcription->proliferation

Technical Support Center: Preventing MF266-1 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of the small molecule inhibitor, MF266-1, in cell culture media. Precipitation of a test compound can compromise experimental results by altering its effective concentration and potentially introducing cytotoxicity. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Troubleshooting Guide

Immediate signs of this compound precipitation include the appearance of cloudiness, turbidity, or visible particulate matter in the cell culture media after the addition of the compound.[1][2] These signs can sometimes be mistaken for microbial contamination.[1] A microscopic examination can help differentiate between a chemical precipitate and microbial growth.[1]

Common Causes of Precipitation and Their Solutions

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to media.Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution.[3]Perform a stepwise or serial dilution of the this compound stock in pre-warmed (37°C) culture media.[3][4] Add the compound dropwise while gently vortexing the media.[3]
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[3]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][3] This may necessitate creating a more dilute stock solution of this compound in DMSO.[3]
Concentration Exceeds Solubility Limit: The final concentration of this compound in the media may be higher than its maximum soluble concentration in that specific medium.Determine the maximum soluble concentration of this compound in your cell culture medium by performing a solubility test.
Precipitation occurs over time during incubation.Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[5]Minimize the time that culture vessels are outside of the incubator.
pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1]Ensure the media is properly buffered for the incubator's CO2 concentration.[1]
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[1]Test the stability of this compound in the specific cell culture medium over the intended duration of the experiment. Consider using a simpler buffered saline solution like PBS to determine if media components are the primary issue.[3]
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3]Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
Stock Solution Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution to minimize freeze-thaw cycles.[2] If precipitation persists, prepare a fresh stock solution before each experiment.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I observe precipitation of this compound?

A1: If you observe precipitation, it is recommended to discard the prepared media and start over.[6] Before preparing a new solution, review the troubleshooting guide to identify the potential cause. Key preventative steps include ensuring your DMSO is anhydrous, adding the stock solution to the media slowly with gentle mixing, and verifying that your final concentration does not exceed the compound's solubility limit in your specific media.[6]

Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A2: You can perform a solubility test. This involves preparing a series of dilutions of your this compound stock solution in your cell culture medium to identify the highest concentration that remains clear without precipitation.

Q3: Can serum in the media help prevent this compound precipitation?

A3: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds; however, this effect is limited.[1][3] At high concentrations, a compound can still precipitate even in the presence of serum.[3] The concentration and specific composition of the serum can also influence its solubilizing capacity.[3]

Q4: Could the salt form of this compound affect its solubility?

A4: Yes, the salt form of a compound can significantly impact its solubility in aqueous solutions.[3][7] If you are working with a free acid or base form of this compound, it may be possible to obtain a more soluble salt version.[3]

Q5: Is it advisable to store this compound diluted in cell culture media?

A5: It is not recommended to store this compound in cell culture media for extended periods.[6] Prepare working dilutions of this compound in cell media fresh for each experiment to avoid potential degradation or precipitation over time.[6]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (with or without serum, as used in your experiments)

  • Sterile microcentrifuge tubes or a 96-well plate[6]

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C[6]

  • Microscope[1]

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[3] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming at 37°C.[3]

  • Prepare Serial Dilutions:

    • Pre-warm the cell culture medium to 37°C.[1][4]

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).[6]

    • Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).[6] Remember to add the DMSO stock dropwise while gently mixing.[6]

    • Include a control tube with the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.[6]

  • Incubation and Observation:

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeframe (e.g., 24, 48, or 72 hours).[6]

    • Visually inspect the solutions for any signs of precipitation (cloudiness or visible particles) at different time points.

    • For a more detailed examination, take a small aliquot from each tube and observe it under a microscope.

  • Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration of this compound in your specific medium under your experimental conditions.

Protocol 2: Preparing Working Solutions of this compound to Avoid Precipitation

Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture medium.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[3]

  • Prepare the Final Working Solution:

    • Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing.[3] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[3]

    • Alternatively, for a stepwise dilution, add the small volume of DMSO stock to a smaller volume of pre-warmed media, mix well, and then add this to the final volume of media.[4]

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation.[3] If the solution is clear, it is ready to be added to your cells.

Visual Guides

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and solve issues with this compound precipitation.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Solution Preparation Optimization cluster_3 Experimental Condition Optimization cluster_4 Outcome observation Precipitation Observed check_microscope Microscopic Examination: Chemical Precipitate or Contamination? observation->check_microscope check_concentration Is Final Concentration Below Max Soluble Concentration? check_microscope->check_concentration stepwise_dilution Implement Stepwise/Serial Dilution check_concentration->stepwise_dilution If Yes success Precipitation Resolved check_concentration->success If No, Re-evaluate Concentration lower_dmso Lower Final DMSO Concentration (<0.1%) stepwise_dilution->lower_dmso fresh_stock Prepare Fresh Stock Solution lower_dmso->fresh_stock prewarm_media Pre-warm Media to 37°C fresh_stock->prewarm_media check_ph Ensure Proper Media Buffering for CO2 prewarm_media->check_ph stabilize_temp Minimize Temperature Fluctuations check_ph->stabilize_temp prevent_evaporation Ensure Proper Humidification stabilize_temp->prevent_evaporation prevent_evaporation->success

Caption: Troubleshooting workflow for this compound precipitation.

Hypothetical Signaling Pathway Inhibition by this compound

Many small molecule inhibitors are designed to target key nodes in signaling pathways that are often dysregulated in diseases like cancer. A common example is the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and growth.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects cluster_3 Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival mf266 This compound mf266->pi3k

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

MF266-1 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the E prostanoid receptor 1 (EP1) antagonist, MF266-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the E prostanoid receptor 1 (EP1), with a binding affinity (Ki) of 3.8 nM.[1] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand prostaglandin (B15479496) E2 (PGE2), activates the Gq alpha subunit of its associated G-protein.[2][3] This activation stimulates the phosphoinositide 3-kinase pathway, leading to an increase in cytosolic calcium levels and the activation of protein kinase C (PKC) isoforms.[3] By blocking this receptor, this compound inhibits these downstream signaling events.

Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors, including differences in purity, the presence of impurities or residual solvents, and variations in crystalline form (polymorphism). These can affect the compound's solubility, stability, and ultimately its biological activity. It is also important to consider experimental factors such as solvent preparation and storage conditions.[3][4]

Q3: How can I ensure the quality and consistency of the this compound I am using?

A3: Always purchase from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. This document should include information on the compound's identity, purity (typically determined by HPLC), and other quality control parameters.[5][6] It is also good practice to perform in-house quality control checks, such as measuring the compound's activity in a functional assay, before starting a large-scale experiment.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in the color of your stock or working solution may indicate chemical degradation or oxidation of the compound.[3] This can be caused by exposure to light, air, or reactive impurities in the solvent. It is recommended to discard the solution and prepare a fresh one from a new stock to ensure the integrity of your experiments.

Troubleshooting Guides

Issue: Inconsistent inhibitory effects of this compound on EP1 receptor signaling.

  • Possible Cause 1: Batch-to-batch variability in this compound potency.

    • Solution: Perform a dose-response experiment for each new batch of this compound to determine its IC50 value in your specific assay. This will allow you to normalize the concentration used in your experiments to achieve the desired level of inhibition. Refer to the "Experimental Protocol: Quality Control Assay for this compound Activity" section for a detailed method.

  • Possible Cause 2: Degradation of this compound in solution.

    • Solution: Prepare fresh stock solutions of this compound in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect solutions from light by using amber vials or wrapping tubes in foil.

  • Possible Cause 3: Poor solubility of this compound in aqueous buffers.

    • Solution: While this compound is typically soluble in DMSO, it may precipitate when diluted into aqueous experimental media. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects.[2] If precipitation occurs, consider using a different solvent for your stock solution or exploring the use of solubilizing agents, ensuring they do not interfere with your assay.

Quantitative Data

The following table summarizes typical quality control specifications for a small molecule inhibitor like this compound. Note that these are example values and specifications for a specific batch should be obtained from the supplier's Certificate of Analysis.

ParameterSpecificationMethod
Purity (by HPLC) ≥ 98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H-NMR, Mass Spectrometry
IC50 (in vitro assay) Within 2-fold of reference standardFunctional cell-based assay
Residual Solvents < 0.5%Gas Chromatography (GC)
Appearance White to off-white solidVisual Inspection

Experimental Protocols

Experimental Protocol: Quality Control Assay for this compound Activity

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block PGE2-induced calcium mobilization in cells expressing the EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor (or another suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Prostaglandin E2 (PGE2)

  • This compound (test and reference batches)

  • Fluo-8 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Culture HEK293-EP1 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading solution of Fluo-8 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of the test and reference batches of this compound in HBSS. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject the PGE2 solution into the wells and continue to record the fluorescence signal for 1-2 minutes to capture the calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data by setting the response in the absence of PGE2 to 0% and the response with PGE2 and no inhibitor to 100%.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Compare the IC50 of the test batch to the reference batch. A significant deviation may indicate a difference in potency.

Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds MF266_1 This compound MF266_1->EP1 Blocks Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Downstream Downstream Effects PKC->Downstream

Caption: EP1 Receptor Signaling Pathway.

Troubleshooting_Workflow start Inconsistent Results with this compound check_coa Review Certificate of Analysis (CoA) for Purity and Identity start->check_coa coa_ok CoA Specs Met? check_coa->coa_ok contact_supplier Contact Supplier for New Batch or Information coa_ok->contact_supplier No check_storage Check Storage Conditions (Temp, Light, Aliquoting) coa_ok->check_storage Yes storage_ok Proper Storage? check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solution storage_ok->prepare_fresh No run_qc_assay Perform In-House Quality Control Assay (IC50) storage_ok->run_qc_assay Yes prepare_fresh->run_qc_assay qc_ok IC50 Consistent? run_qc_assay->qc_ok adjust_conc Adjust Experimental Concentration Based on IC50 qc_ok->adjust_conc No investigate_assay Investigate Other Assay Parameters qc_ok->investigate_assay Yes

Caption: Troubleshooting Workflow for this compound Variability.

QC_Assay_Workflow start Start QC Assay step1 Seed EP1-expressing cells in 96-well plate start->step1 step2 Load cells with calcium indicator dye step1->step2 step3 Prepare serial dilutions of Test and Reference this compound step2->step3 step4 Pre-incubate cells with this compound dilutions step3->step4 step5 Measure baseline fluorescence step4->step5 step6 Inject PGE2 agonist and measure fluorescence change step5->step6 step7 Analyze data and calculate IC50 values step6->step7 end Compare IC50 values step7->end

Caption: Experimental Workflow for this compound QC Assay.

References

Validation & Comparative

A Comparative Guide to EP1 Receptor Antagonists: MF266-1 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The Prostaglandin (B15479496) E2 (PGE2) EP1 receptor, a G protein-coupled receptor, is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1][2] Its role in mediating cellular responses makes it a significant therapeutic target. This guide provides an objective comparison of the EP1 antagonist MF266-1 with other notable antagonists, supported by experimental data to assist researchers, scientists, and drug development professionals in their work.

EP1 Receptor Signaling Pathway

Upon activation by its primary ligand, PGE2, the EP1 receptor initiates a distinct signaling cascade. It couples with Gq proteins, which in turn activates Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in cytosolic Ca2+ levels.[1][3] This increase in intracellular calcium activates various downstream Ca2+-sensitive pathways, including certain Protein Kinase C (PKC) isoforms, which modulate cellular responses like smooth muscle contraction and neuronal activity.[1][2][4]

Caption: The EP1 receptor signaling cascade.

Comparative Analysis of EP1 Antagonists

The development of selective EP1 antagonists is crucial for targeted therapeutic intervention. Below is a comparison of this compound and other common antagonists based on their binding affinity and documented in vivo efficacy.

Binding Affinity

The binding affinity of an antagonist to its receptor is a primary indicator of its potency. This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value corresponds to a stronger binding affinity.

AntagonistSpeciesBinding Affinity (pKi)Ki ValueReference
This compound Human8.43.6 nM[5]
ONO-8713Mouse9.5-[5]
ONO-8711Human9.2-[5]
ONO-8711Mouse8.8-[5]
GW-848687--8.6 nM[1]
ONO-8713Human8.0-[5]
SC-51322Human7.913.8 nM[1][5]
SC-19220Rat4.6-[5]
SC-19220Human4.5-[5]

Note: Ki values were not available for all compounds in the cited literature.

In Vivo Efficacy

The ultimate test of an antagonist's utility is its performance in preclinical disease models. Various EP1 antagonists have been evaluated in models of cancer, fibrosis, and neurological disorders.

AntagonistModel SystemDisease/ConditionKey FindingsReference
ONO-8711 Male F344 RatsColon Carcinogenesis (AOM-induced)Significantly reduced the total number of aberrant crypt foci (ACF) and cell proliferation.[6]
ONO-8713 MiceSeizures (PTZ-induced)Attenuated pentylenetetrazole (PTZ)-induced seizures when administered systemically.[7]
SC-19220 MiceRenal Fibrosis (UUO model)Diminished fibrosis, illustrated by a decreased protein expression of fibronectin (FN) and α‐smooth muscle actin (αSMA).[8]
Unnamed EP1 Antagonist Mouse Model of Prostate CancerProstate CancerOral administration delayed cancer progression by increasing apoptosis.[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize EP1 antagonists.

Radioligand Binding Assay (for Affinity Determination)

This protocol provides a general framework for determining the binding affinity of a test compound (like this compound) for the EP1 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the human EP1 receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In assay tubes, combine the cell membrane preparation, a radiolabeled ligand for the EP1 receptor (e.g., [3H]PGE2), and varying concentrations of the unlabeled test antagonist.

    • To determine non-specific binding, a parallel set of tubes is prepared with an excess of an unlabeled standard EP1 antagonist.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test antagonist.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

In Vivo Renal Fibrosis Model (Unilateral Ureteral Obstruction - UUO)

This protocol describes a common in vivo model to assess the anti-fibrotic potential of EP1 antagonists.

UUO_Workflow start Start: Select Mice surgery Surgical Procedure: Unilateral Ureteral Obstruction (UUO) (Left Ureter) start->surgery grouping Divide into Groups: 1. Sham + Vehicle 2. UUO + Vehicle 3. UUO + EP1 Antagonist surgery->grouping treatment Daily Administration of Vehicle or Antagonist (e.g., SC-19220) grouping->treatment sacrifice Euthanize Mice (e.g., after 7 days) treatment->sacrifice harvest Harvest Kidneys (Obstructed and Contralateral) sacrifice->harvest analysis Analysis of Fibrotic Markers: - qPCR (Collagen, FN) - Western Blot (αSMA, FN) - Histology (Collagen Staining) harvest->analysis end End: Compare Results analysis->end

Caption: Workflow for the UUO mouse model of renal fibrosis.

Methodology Details:

  • Animal Model: Adult male mice are anesthetized. The left ureter is located and completely ligated at two points. A sham operation, where the ureter is mobilized but not ligated, is performed on the control group.[8]

  • Antagonist Administration: The EP1 antagonist (e.g., SC-19220) or a vehicle control is administered to the mice, typically daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).[8]

  • Tissue Collection: After a predetermined period (e.g., 7 days), the mice are euthanized, and both the obstructed and the contralateral kidneys are harvested.[8]

  • Fibrosis Assessment: The kidney tissue is processed for various analyses to quantify the degree of fibrosis.[8]

    • Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA levels of fibrosis markers such as Collagen 1a1, Collagen 3a1, and fibronectin (FN).

    • Protein Expression: Western blotting or immunohistochemistry is performed to assess the protein levels of markers like FN and α-smooth muscle actin (αSMA).

    • Histology: Kidney sections are stained (e.g., with Picrosirius Red or Masson's trichrome) to visualize and quantify collagen deposition.

Conclusion

The available data indicates that this compound is a potent human EP1 receptor antagonist with a Ki value of 3.6 nM.[5] When compared to other antagonists, its binding affinity is in the same high-potency range as compounds like ONO-8711 and ONO-8713. While in vivo efficacy data for this compound was not prominent in the reviewed literature, other selective antagonists like ONO-8711, ONO-8713, and SC-19220 have demonstrated significant therapeutic potential in preclinical models of cancer, seizures, and fibrosis, respectively.[6][7][8] This highlights the promise of EP1 receptor antagonism as a therapeutic strategy. Further in vivo studies are necessary to fully characterize the pharmacological profile of this compound and establish its comparative efficacy against these other established antagonists in various disease models.

References

A Comparative Analysis of the EP1 Receptor Antagonists MF266-1 and ONO-8711

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacological profiles and preclinical efficacy of two selective EP1 receptor antagonists, MF266-1 and ONO-8711, for researchers, scientists, and drug development professionals. This guide synthesizes available data to facilitate an informed evaluation of these compounds.

This guide provides a detailed comparison of this compound and ONO-8711, two selective antagonists of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). While both compounds target the same receptor, the available preclinical data on their efficacy, particularly in oncology, is varied. This document aims to present the existing data in a clear and structured format to aid in the assessment of their potential therapeutic applications.

At a Glance: Key Pharmacological Parameters

A summary of the key in vitro binding affinities and inhibitory concentrations for this compound and ONO-8711 is presented below. ONO-8711 has demonstrated high affinity for both human and rodent EP1 receptors.

CompoundParameterSpeciesValueReference
This compound KiNot Specified3.8 nM[1]
ONO-8711 KiHuman0.6 nM[2]
KiMouse1.7 nM[2]
IC50 (PGE2-induced Ca2+ increase)Human0.05 µM[2]
IC50 (PGE2-induced Ca2+ increase)Rat0.22 µM[2]
IC50 (PGE2-induced Ca2+ increase)Mouse0.21 µM[3]

Preclinical Efficacy in Oncology: A Focus on ONO-8711

Extensive preclinical studies have evaluated the anti-cancer efficacy of ONO-8711 in various rodent models. These studies consistently demonstrate its potential to inhibit tumor development and progression. In contrast, there is a notable lack of published in vivo data on the anti-cancer efficacy of this compound, limiting a direct comparative assessment in this therapeutic area.

ONO-8711 Efficacy in a Rat Model of Tongue Cancer

In a study utilizing a 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced tongue carcinogenesis model in rats, dietary administration of ONO-8711 significantly reduced the incidence and multiplicity of tongue squamous cell carcinomas[2][4].

Treatment GroupIncidence of SCCMultiplicity of SCC (tumors/rat)
4-NQO alone64%0.88 ± 0.88
4-NQO + 400 ppm ONO-871129% (P<0.05)0.35 ± 0.61 (P<0.05)
4-NQO + 800 ppm ONO-871129% (P<0.05)0.29 ± 0.47 (P<0.05)
ONO-8711 Efficacy in a Rat Model of Breast Cancer

In a 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP)-induced breast cancer model in Sprague-Dawley rats, ONO-8711 demonstrated significant dose-dependent anti-tumor effects[3][5].

Treatment GroupIncidence of CarcinomasMultiplicity (tumors/rat)Tumor Volume (cm³)
PhIP alone79%2.5 ± 0.41.4 ± 0.3
PhIP + 400 ppm ONO-871162%1.5 ± 0.30.8 ± 0.2
PhIP + 800 ppm ONO-871156% (P<0.05)1.2 ± 0.2 (P<0.05)0.7 ± 0.2 (P<0.01)
ONO-8711 Efficacy in a Rat Model of Colon Cancer

The chemopreventive potential of ONO-8711 was also investigated in an azoxymethane (B1215336) (AOM)-induced colon cancer model in male F344 rats. Dietary ONO-8711 significantly reduced the incidence, multiplicity, and volume of colon adenocarcinomas[6].

Treatment GroupIncidence of AdenocarcinomasMultiplicity (tumors/rat)Tumor Volume (mm³)
AOM alone97%3.31 ± 0.33110.4 ± 20.5
AOM + 400 ppm ONO-871183%2.34 ± 0.27 (P<0.05)73.2 ± 15.1
AOM + 800 ppm ONO-871176% (P<0.05)2.06 ± 0.34 (P<0.01)54.1 ± 11.2 (P<0.05)

Experimental Protocols

Detailed methodologies for the key preclinical cancer studies cited for ONO-8711 are provided below.

4-NQO-Induced Tongue Carcinogenesis in Rats[4][7]
  • Animal Model: Male Fischer 344 rats.

  • Carcinogen Induction: Rats were administered 4-nitroquinoline 1-oxide (4-NQO) in their drinking water for 8 weeks (20 ppm for the initial 2 weeks, 25 ppm for the next 2 weeks, and 30 ppm for the final 4 weeks).

  • Treatment: Following 4-NQO administration, rats were fed diets containing 400 ppm or 800 ppm of ONO-8711 for 23 weeks.

  • Endpoints: The incidence and multiplicity of tongue squamous cell carcinomas were determined at the end of the study.

G cluster_induction Carcinogen Induction (8 weeks) cluster_treatment Treatment (23 weeks) 4-NQO_20ppm 20 ppm 4-NQO (2 weeks) 4-NQO_25ppm 25 ppm 4-NQO (2 weeks) 4-NQO_20ppm->4-NQO_25ppm 4-NQO_30ppm 30 ppm 4-NQO (4 weeks) 4-NQO_25ppm->4-NQO_30ppm Control Control Diet 4-NQO_30ppm->Control Group 1 ONO_400 400 ppm ONO-8711 Diet 4-NQO_30ppm->ONO_400 Group 2 ONO_800 800 ppm ONO-8711 Diet 4-NQO_30ppm->ONO_800 Group 3 Endpoint Endpoint Assessment: - Incidence of SCC - Multiplicity of SCC Control->Endpoint ONO_400->Endpoint ONO_800->Endpoint

Workflow for 4-NQO-induced tongue cancer study.
PhIP-Induced Breast Carcinogenesis in Rats[3][5]

  • Animal Model: Female Sprague-Dawley rats.

  • Carcinogen Induction: At 7 weeks of age, rats were administered 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) at a dose of 85 mg/kg body weight by gavage, four times a week for two weeks.

  • Treatment: Rats were fed diets containing 400 ppm or 800 ppm of ONO-8711.

  • Endpoints: The study continued for 20 weeks after the final PhIP dose, with assessment of breast cancer incidence, multiplicity, and tumor volume.

G cluster_diets Treatment Diets Start Female Sprague-Dawley Rats (7 weeks old) PhIP_Admin PhIP Administration (85 mg/kg, gavage) 4x/week for 2 weeks Start->PhIP_Admin Diet_Groups Dietary Groups PhIP_Admin->Diet_Groups Control_Diet Control Diet Diet_Groups->Control_Diet ONO_400_Diet 400 ppm ONO-8711 Diet_Groups->ONO_400_Diet ONO_800_Diet 800 ppm ONO-8711 Diet_Groups->ONO_800_Diet Endpoint_Assessment Endpoint Assessment at 20 weeks: - Incidence - Multiplicity - Tumor Volume Control_Diet->Endpoint_Assessment ONO_400_Diet->Endpoint_Assessment ONO_800_Diet->Endpoint_Assessment

Workflow for PhIP-induced breast cancer study.
AOM-Induced Colon Carcinogenesis in Rats[6][8]

  • Animal Model: Male F344 rats.

  • Carcinogen Induction: Rats received subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight, once a week for two weeks.

  • Treatment: For 32 weeks, rats were fed diets containing 400 ppm or 800 ppm of ONO-8711.

  • Endpoints: The incidence, multiplicity, and volume of colon adenocarcinomas were evaluated at the termination of the study.

G cluster_treatment Dietary Treatment (32 weeks) AOM_Injection AOM Injections (15 mg/kg, s.c.) Once a week for 2 weeks Control Control Diet AOM_Injection->Control Group 1 ONO_400 400 ppm ONO-8711 AOM_Injection->ONO_400 Group 2 ONO_800 800 ppm ONO-8711 AOM_Injection->ONO_800 Group 3 Endpoint Endpoint Assessment: - Incidence - Multiplicity - Tumor Volume Control->Endpoint ONO_400->Endpoint ONO_800->Endpoint

Workflow for AOM-induced colon cancer study.

Signaling Pathways

Both this compound and ONO-8711 exert their effects by antagonizing the EP1 receptor, a Gq-protein coupled receptor. Activation of the EP1 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that leads to an increase in intracellular calcium levels. This, in turn, can influence various cellular processes, including cell proliferation and migration, which are critical in cancer progression[6][7].

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Antagonists PGE2 PGE2 EP1R EP1 Receptor PGE2->EP1R Binds Gq Gq protein EP1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC Activates Downstream Downstream Effects: - Cell Proliferation - Migration PKC->Downstream MF266 This compound MF266->EP1R Blocks ONO8711 ONO-8711 ONO8711->EP1R Blocks

EP1 receptor signaling pathway and points of antagonism.

Conclusion

Both this compound and ONO-8711 are potent and selective antagonists of the EP1 receptor. ONO-8711 has a robust preclinical data package demonstrating its anti-cancer efficacy in multiple rodent models. The available data suggests that ONO-8711 can significantly inhibit the development and progression of tongue, breast, and colon cancers in these models.

A direct comparison of the in vivo anti-cancer efficacy of this compound and ONO-8711 is not possible at this time due to the lack of published studies on the effects of this compound in relevant cancer models. Further research into the in vivo anti-tumor activity of this compound is necessary to enable a comprehensive comparative evaluation. Researchers and drug development professionals are encouraged to consider the presented data in the context of their specific research interests and therapeutic goals.

References

A Comparative Analysis of EP1 Receptor Antagonists MF266-1 and SC-51089 in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two selective E prostanoid receptor 1 (EP1) antagonists, MF266-1 and SC-51089, in the context of inflammatory arthritis models. This analysis is based on available experimental data to inform researchers and drug development professionals on the potential utility of these compounds in this therapeutic area.

Introduction to EP1 Antagonism in Arthritis

Prostaglandin (B15479496) E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of rheumatoid arthritis (RA), contributing to vasodilation, edema, and pain. PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation, mobilizes intracellular calcium, a signaling pathway associated with various cellular responses. Consequently, antagonism of the EP1 receptor has been explored as a potential therapeutic strategy to mitigate PGE2-driven inflammation in arthritis. This guide focuses on two such antagonists, this compound and SC-51089.

Compound Overview

FeatureThis compoundSC-51089
Target Selective E prostanoid receptor 1 (EP1) antagonistSelective prostaglandin E2 EP1 receptor antagonist
Reported Use in Arthritis Models Investigated in adjuvant-induced arthritis (AIA) in rats.No direct studies in arthritis models have been identified in the public domain.
Other Investigated Areas Used as a reference compound in studies of other EP receptor antagonists.Investigated for its role in epilepsy and neuroprotection.

Performance in Arthritis Models: A Comparative Analysis

Direct comparative studies of this compound and SC-51089 in the same arthritis model are not available in the published literature. However, existing data for this compound provides insight into the potential efficacy of EP1 antagonism in a commonly used preclinical model of arthritis.

Adjuvant-Induced Arthritis (AIA) Model

A study investigating the role of different EP receptor subtypes in a rat model of adjuvant-induced arthritis (AIA) provides the most direct evidence for the efficacy of this compound. In this model, this compound, administered as an EP1 antagonist, did not demonstrate a significant reduction in paw swelling , a key indicator of inflammation[1][2][3][4][5][6][7]. In contrast, a selective EP4 receptor antagonist, MF498, showed a marked inhibition of inflammation in the same study, suggesting that the EP4 receptor may play a more critical role in the inflammatory processes of this particular arthritis model.

Due to the absence of published studies on SC-51089 in any arthritis model, a direct comparison of its anti-arthritic efficacy with this compound cannot be made.

Table 1: Summary of Preclinical Efficacy Data in Arthritis Models

CompoundArthritis ModelSpeciesKey Efficacy EndpointOutcome
This compound Adjuvant-Induced Arthritis (AIA)RatPaw SwellingNo significant inhibition of inflammation observed[1][2][3][4][5][6][7].
SC-51089 No data available---

Mechanism of Action: The PGE2-EP1 Signaling Pathway

Both this compound and SC-51089 are designed to competitively block the binding of PGE2 to the EP1 receptor. This action is intended to inhibit the downstream signaling cascade initiated by PGE2, thereby reducing the inflammatory response.

PGE2_EP1_Signaling PGE2-EP1 Signaling Pathway and Antagonist Action PGE2 Prostaglandin E2 (PGE2) EP1_R EP1 Receptor PGE2->EP1_R Binds to Gq Gq protein EP1_R->Gq Activates Antagonist This compound / SC-51089 Antagonist->EP1_R Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Inflammation Pro-inflammatory Effects (e.g., Pain, Edema) Ca_release->Inflammation Leads to

Caption: PGE2-EP1 signaling and the inhibitory action of antagonists.

Experimental Protocols

Detailed methodologies for the primary arthritis models relevant to this comparison are provided below. These protocols are standardized and widely used in preclinical arthritis research.

Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model is a well-established autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow cluster_immunization Immunization Phase cluster_monitoring Disease Monitoring Phase cluster_treatment Therapeutic Intervention day0 Day 0: Primary Immunization - Emulsion of Type II Collagen and Complete Freund's Adjuvant (CFA) - Intradermal injection at the base of the tail day21 Day 21: Booster Immunization - Emulsion of Type II Collagen and Incomplete Freund's Adjuvant (IFA) - Intradermal injection at a different site day0->day21 onset Day 24-28: Onset of Arthritis - Observation of redness and swelling in paws day21->onset scoring Regular Assessment: - Clinical scoring of arthritis severity - Measurement of paw thickness onset->scoring treatment Initiation of Treatment - Administration of test compounds (e.g., this compound) - Typically starts at the onset of disease or prophylactically onset->treatment treatment->scoring

Caption: Standard experimental workflow for the mouse CIA model.

Key Parameters for CIA Model:

  • Animal Strain: DBA/1 mice are commonly used due to their susceptibility.

  • Collagen: Bovine or chicken type II collagen.

  • Adjuvant: Complete Freund's Adjuvant (CFA) for primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster.

  • Evaluation: Clinical arthritis score (e.g., 0-4 scale per paw based on erythema and swelling), paw thickness measurement using calipers, and histological analysis of joint destruction.

Adjuvant-Induced Arthritis (AIA) in Rats

The Adjuvant-Induced Arthritis (AIA) model is another widely used model for studying chronic inflammation and screening anti-arthritic compounds.

AIA_Workflow Adjuvant-Induced Arthritis (AIA) Experimental Workflow cluster_induction Induction Phase cluster_development Disease Development cluster_assessment Assessment Phase cluster_intervention Therapeutic Intervention induction Day 0: Induction - Single intradermal injection of Complete Freund's Adjuvant (CFA) - Typically at the base of the tail or a footpad primary Days 1-5: Primary Lesion - Inflammation at the injection site induction->primary secondary Days 10-12: Secondary Lesions - Onset of arthritis in non-injected paws primary->secondary assessment Regular Monitoring: - Measurement of paw volume (plethysmometry) - Clinical scoring of arthritis - Body weight changes secondary->assessment drug_admin Treatment Administration - Dosing with test compounds (e.g., this compound) - Prophylactic or therapeutic regimen secondary->drug_admin drug_admin->assessment

Caption: Standard experimental workflow for the rat AIA model.

Key Parameters for AIA Model:

  • Animal Strain: Lewis or Wistar rats are commonly used.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Evaluation: Paw volume measurement using a plethysmometer, arthritis index scoring, body weight measurement, and histological examination of joints for inflammation, pannus formation, and bone erosion.

Conclusion and Future Directions

Based on the currently available preclinical data, the therapeutic potential of EP1 receptor antagonism in inflammatory arthritis appears limited. The direct investigation of this compound in the rat AIA model did not show efficacy in reducing inflammation. For SC-51089, a complete lack of data in arthritis models prevents any assessment of its potential in this indication.

The contrasting efficacy of an EP4 antagonist in the same model where this compound was inactive suggests that targeting other EP receptor subtypes, particularly EP4, may be a more promising strategy for the development of novel anti-arthritic drugs.

For researchers considering the evaluation of EP1 antagonists in arthritis, it is crucial to:

  • Recognize the existing negative data for this compound in the AIA model.

  • Consider the use of multiple, mechanistically different arthritis models (e.g., CIA and AIA) to comprehensively assess efficacy.

  • Include antagonists for other EP receptors (e.g., EP4) as comparators to benchmark the therapeutic potential.

Further research is required to definitively establish the role, if any, of the EP1 receptor in the complex pathology of rheumatoid arthritis. The current body of evidence, however, directs attention towards other therapeutic targets within the prostaglandin signaling cascade.

References

Validating MF266-1 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MF266-1, a selective E prostanoid receptor 1 (EP1) antagonist, with other alternative compounds. We present supporting experimental data for target engagement validation and detail the methodologies for key experiments.

Introduction to this compound and its Target

This compound is a selective antagonist for the E prostanoid receptor 1 (EP1), a G-protein coupled receptor (GPCR) that mediates the effects of prostaglandin (B15479496) E2 (PGE2). The EP1 receptor is coupled to the Gq alpha subunit, and its activation leads to an increase in intracellular calcium concentration. This signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation, pain, and cancer. Validating that a compound like this compound directly engages with its intended target, the EP1 receptor, is a critical step in its development as a research tool or therapeutic agent.

Comparison of EP1 Receptor Antagonists

Several small molecule antagonists have been developed to probe the function of the EP1 receptor. This section provides a quantitative comparison of this compound with other well-characterized EP1 antagonists. The data presented is compiled from various sources and serves as a guide for selecting the most appropriate tool compound for a given research need.

CompoundTargetAssay TypeSpeciesPotency (Ki / IC50 / pA2)Reference
This compound EP1 ReceptorRadioligand BindingNot SpecifiedKi: 3.8 nM [1]
ONO-8711EP1 ReceptorRadioligand BindingHumanKi: 0.6 nM[2]
ONO-8711EP1 ReceptorRadioligand BindingMouseKi: 1.7 nM[2]
ONO-8711EP1 ReceptorCalcium MobilizationMouseIC50: 0.21 µM[2]
ONO-8711EP1 ReceptorCalcium MobilizationHumanIC50: 0.05 µM[2]
ONO-8711EP1 ReceptorCalcium MobilizationRatIC50: 0.22 µM[2]
SC-51322EP1 ReceptorFunctional AssayNot SpecifiedpA2: 8.1[3]
GW-848687XEP1 ReceptorRadioligand BindingNot SpecifiedKi: 8.6 nM[2]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Target Engagement Validation

Validating the interaction of a compound with its target can be achieved through a combination of biochemical, cellular, and biophysical assays. Below are detailed methodologies for key experiments relevant to the validation of this compound and other EP1 antagonists.

Radioligand Binding Assay

This biochemical assay directly measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and its alternatives for the human EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Cell membrane preparation from the above cells.

  • [3H]-PGE2 (Radioligand).

  • Test compounds (this compound, ONO-8711, SC-51322, GW-848687X).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-hEP1 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2 (typically at its Kd concentration), and varying concentrations of the unlabeled test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-PGE2).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cellular Assay: IP-One HTRF Assay

This assay measures the functional consequence of receptor activation by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor signaling.

Objective: To determine the functional antagonist potency (IC50) of this compound and its alternatives in a cellular context.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Cell culture medium.

  • PGE2 (agonist).

  • Test compounds (this compound, ONO-8711, SC-51322, GW-848687X).

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).

  • HTRF-compatible plate reader.

Protocol:

  • Seed HEK293-hEP1 cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for a defined period (e.g., 60 minutes) at 37°C.[4]

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.[4]

  • Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • The HTRF ratio is inversely proportional to the amount of IP1 produced.

  • Calculate the IC50 value of the antagonist by plotting the HTRF ratio against the antagonist concentration.

Biophysical Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Objective: To confirm the direct binding of this compound to the EP1 receptor in intact cells.

Materials:

  • HEK293 cells expressing the EP1 receptor.

  • Cell culture medium.

  • This compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR tubes and a thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Anti-EP1 receptor antibody.

Protocol:

  • Treat intact HEK293-EP1 cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a defined period.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Analyze the amount of soluble EP1 receptor in the supernatant by SDS-PAGE and Western blotting using an anti-EP1 antibody.

  • A shift in the melting curve (the temperature at which 50% of the protein denatures) to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces MF266_1 This compound MF266_1->EP1 Blocks

Caption: EP1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membranes EP1-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]-PGE2 Radioligand->Incubation Compound This compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Cells Intact Cells Treatment Treat with Vehicle or this compound Cells->Treatment Heating Heat to Varying Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble & Precipitated Fractions Lysis->Separation Detection Western Blot for Soluble EP1 Separation->Detection Curve Generate Melting Curve Detection->Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

Preclinical Efficacy Review: A Comparative Analysis of the EP1 Receptor Antagonist MF266-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical efficacy review of MF266-1, a selective E prostanoid receptor 1 (EP1) antagonist. The primary focus is on its performance in an established animal model of inflammatory arthritis, with a direct comparison to an alternative compound targeting the E prostanoid receptor 4 (EP4), MF498. All data presented is derived from published, peer-reviewed experimental studies.

In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA)

A key preclinical study directly compared the efficacy of the EP1 antagonist this compound and the EP4 antagonist MF498 in a rat model of adjuvant-induced arthritis (AIA), a well-established model for rheumatoid arthritis. The results of this study demonstrated a clear distinction in the anti-inflammatory effects of targeting the EP1 versus the EP4 receptor in this context.

Key Findings:

  • This compound (EP1 Antagonist): Did not demonstrate significant inhibition of inflammation in the AIA rat model.

  • MF498 (EP4 Antagonist): Showed significant efficacy in inhibiting inflammation, comparable to a selective cyclooxygenase 2 (COX-2) inhibitor.[1]

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the in vivo efficacy data for this compound and MF498 in the rat adjuvant-induced arthritis model. The primary endpoint for assessing efficacy was the measurement of paw volume, a direct indicator of inflammation.

CompoundTargetDoseAdministration RouteAnimal ModelKey Efficacy EndpointResult
This compound EP1 AntagonistNot specified in abstractNot specified in abstractRat Adjuvant-Induced ArthritisInhibition of InflammationNo significant effect
MF498 EP4 AntagonistNot specified in abstractNot specified in abstractRat Adjuvant-Induced ArthritisInhibition of InflammationSignificant inhibition, similar to a selective COX-2 inhibitor

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

The Adjuvant-Induced Arthritis (AIA) model is a widely used preclinical model to study the pathogenesis of rheumatoid arthritis and to evaluate potential anti-arthritic therapies.

Induction of Arthritis:

  • A suspension of Mycobacterium tuberculosis in an incomplete Freund's adjuvant (IFA) is prepared.

  • Lewis rats are typically used due to their susceptibility to developing arthritis in this model.

  • A single intradermal injection of the mycobacterium suspension is administered at the base of the tail of the rats.

  • The onset of clinical signs of arthritis, such as erythema and swelling of the paws, typically occurs between 9 to 12 days post-injection.

Assessment of Arthritis:

  • Paw Volume: Paw swelling is a primary indicator of inflammation. The volume of the hind paws is measured at regular intervals using a plethysmometer. The change in paw volume over time is calculated and compared between treatment groups and a vehicle control group.

  • Arthritis Score: A semi-quantitative scoring system is often used to assess the severity of arthritis. This typically involves visual scoring of erythema and swelling in multiple joints.

  • Histopathology: At the end of the study, joints are collected for histological analysis to assess the degree of inflammation, cartilage destruction, and bone erosion.

Signaling Pathways

The differential efficacy observed between this compound and MF498 can be attributed to the distinct signaling pathways initiated by their respective targets, the EP1 and EP4 receptors.

EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to an increase in intracellular calcium levels.

EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE₂ EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates Downstream Downstream Effects (e.g., Inflammation) PKC->Downstream

Caption: EP1 Receptor Signaling Cascade.

EP4 Receptor Signaling Pathway

The EP4 receptor is also a GPCR, but it primarily couples to the Gs alpha subunit. This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, which generally has anti-inflammatory effects in immune cells.

EP4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE₂ EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory

Caption: EP4 Receptor Signaling Cascade.

Conclusion

The available preclinical data from the adjuvant-induced arthritis model in rats suggests that antagonism of the EP1 receptor with this compound is not an effective strategy for reducing inflammation in this model. In direct comparison, the EP4 receptor antagonist MF498 demonstrated significant anti-inflammatory activity. This highlights the differential roles of EP receptor subtypes in the pathogenesis of inflammatory arthritis and suggests that targeting the EP4 receptor may be a more promising therapeutic approach for this indication. Further research is warranted to explore the efficacy of this compound in other preclinical models of arthritis or for different inflammatory conditions where the EP1 receptor may play a more prominent role.

References

Comparative Analysis of MF266-1 Cross-Reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prostanoid receptor antagonist MF266-1, focusing on its cross-reactivity with other prostanoid receptors. Due to the limited availability of comprehensive public data on the binding profile of this compound across all prostanoid receptors, this document summarizes its known selectivity and presents standardized experimental protocols for assessing such interactions.

Overview of this compound

This compound is recognized primarily as a selective antagonist for the prostanoid EP1 receptor.[1] Prostanoid receptors, a family of G protein-coupled receptors (GPCRs), are activated by prostaglandins (B1171923) and other related lipid mediators, playing crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, and cardiovascular function. The family includes receptors for prostaglandin (B15479496) D2 (DP), prostaglandin E2 (EP), prostaglandin F2α (FP), prostacyclin (IP), and thromboxane (B8750289) A2 (TP). The EP receptor class is further subdivided into four subtypes: EP1, EP2, EP3, and EP4.[2][3] The selectivity of a ligand like this compound is a critical determinant of its therapeutic efficacy and side-effect profile.

Quantitative Data on Receptor Affinity

Comprehensive quantitative data detailing the binding affinity (e.g., Kᵢ or IC₅₀ values) of this compound across the full panel of human prostanoid receptors is not extensively available in the public domain. The table below reflects the current understanding of this compound's selectivity, highlighting its known primary target.

Receptor SubtypeLigandBinding Affinity (Kᵢ)Reference
EP₁ This compound Potent Antagonist (Specific values not publicly reported) [1]
EP₂This compoundNot Reported
EP₃This compoundNot Reported
EP₄This compoundNot Reported
DP₁This compoundNot Reported
DP₂ (CRTH2)This compoundNot Reported
FPThis compoundNot Reported
IPThis compoundNot Reported
TPThis compoundNot Reported

Experimental Protocols

To determine the cross-reactivity and selectivity profile of a compound like this compound, radioligand binding assays are the gold standard.[4] Below is a detailed methodology for a typical competitive binding assay using recombinant human prostanoid receptors expressed in a stable cell line.

Radioligand Competition Binding Assay Protocol

1. Cell Culture and Membrane Preparation:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human cDNA for each of the prostanoid receptors (EP1, EP2, EP3, EP4, DP1, DP2, FP, IP, and TP) are cultured under appropriate conditions.

  • Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

  • Membrane Preparation: The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • Reaction Mixture: In a 96-well plate, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of a suitable radioligand specific for the receptor being tested (e.g., [³H]-PGE₂ for EP receptors).

    • Increasing concentrations of the unlabeled test compound (this compound) or a known reference compound.

    • Cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

3. Data Analysis:

  • Non-specific Binding: Determined in the presence of a high concentration of a saturating unlabeled ligand.

  • Specific Binding: Calculated by subtracting non-specific binding from total binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

To visualize the interactions and processes involved, the following diagrams illustrate the major prostanoid receptor signaling pathways and a typical experimental workflow for determining receptor cross-reactivity.

Prostanoid_Signaling_Pathways cluster_ligands Prostanoids cluster_receptors Prostanoid Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors PGE2 PGE₂ EP1 EP₁ PGE2->EP1 EP2 EP₂ PGE2->EP2 EP3 EP₃ PGE2->EP3 EP4 EP₄ PGE2->EP4 PGD2 PGD₂ DP1 DP₁ PGD2->DP1 DP2 DP₂ PGD2->DP2 PGF2a PGF₂α FP FP PGF2a->FP PGI2 PGI₂ IP IP PGI2->IP TXA2 TXA₂ TP TP TXA2->TP Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs DP1->Gs DP2->Gi FP->Gq IP->Gs TP->Gq PLC ↑ PLC → ↑ IP₃, DAG → ↑ [Ca²⁺]i Gq->PLC AC_inc ↑ Adenylyl Cyclase → ↑ cAMP Gs->AC_inc AC_dec ↓ Adenylyl Cyclase → ↓ cAMP Gi->AC_dec

Figure 1: Prostanoid Receptor Signaling Pathways.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node_cells Culture CHO/HEK293 cells expressing receptor node_membranes Prepare cell membranes node_cells->node_membranes node_incubate Incubate membranes with radioligand and test compound node_membranes->node_incubate node_reagents Prepare radioligand and test compound dilutions node_reagents->node_incubate node_filter Separate bound and free radioligand by filtration node_incubate->node_filter node_count Quantify bound radioactivity node_filter->node_count node_curve Generate competition curve node_count->node_curve node_ic50 Calculate IC₅₀ node_curve->node_ic50 node_ki Calculate Kᵢ using Cheng-Prusoff equation node_ic50->node_ki

Figure 2: Experimental Workflow for Radioligand Binding Assay.

References

comparative analysis of MF266-1 and L-798,106

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MF266-1 and L-798,106 for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prostanoid receptor antagonists, this compound and L-798,106. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.

Introduction

This compound is identified as a selective antagonist for the E prostanoid receptor 1 (EP1), with a binding affinity (Ki) of 3.8 nM. It also exhibits moderate selectivity for the thromboxane (B8750289) A2 receptor (TP).[1] L-798,106, in contrast, is a potent and highly selective antagonist of the prostanoid EP3 receptor, demonstrating a Ki of 0.3 nM.[2][3][4] Its selectivity for the EP3 receptor is significantly higher than for other prostanoid receptors such as EP1, EP2, and EP4.[2][3][4]

Data Presentation

The following tables summarize the quantitative data for this compound and L-798,106, focusing on their binding affinities and the concentrations used in various functional assays.

Table 1: Comparative Binding Affinities (Ki) and Selectivity

CompoundPrimary TargetKi (nM)Other Targets (Ki in nM)
This compound EP1 Receptor3.8[1]Thromboxane A2 (TP) Receptor (moderate selectivity)[1]
L-798,106 EP3 Receptor0.3[2][3][4]EP4 (>916), EP1 (>5000), EP2 (>5000)[2][3][4]

Table 2: Concentrations of L-798,106 Used in In Vitro and In Vivo Experiments

Experimental ModelConcentration/DosageObserved EffectReference
Guinea-pig vas deferens200 nMShowed an apparent pA2 of 7.48±0.25[5]
SK-BR-3 breast cancer cells10-1000 nMReduced cell proliferation and migration[6]
Mouse Embryonic Fibroblasts (MEFs)Dose-dependentMarkedly facilitated MEF differentiation[7]
Primary mouse medullary thick ascending limb (mTAL) cellsNot specifiedIncreased basal and high-salt induced COX-2 mRNA expression[8]
Rat locus coeruleus neurons10 µMShifted the concentration-effect curves for PGE2 and misoprostol[9]
Male C57BL/6j mice (post-myocardial infarction)Daily subcutaneous injectionSignificantly improved ejection fraction and fractional shortening[10]
db/db mice50 and 100 µg/kg (oral gavage, once daily for 8 weeks)Suppressed increased fasting blood glucose levels and pro-inflammatory gene expression[5]

Signaling Pathways

Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological and pathological processes. The signaling pathways for the primary targets of this compound (EP1) and L-798,106 (EP3) are distinct.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin (B15479496) E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gαq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to MF266_1 This compound MF266_1->EP1 Antagonizes

Caption: EP1 Receptor Signaling Pathway Antagonized by this compound.

EP3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) EP3 EP3 Receptor PGE2->EP3 Binds Gi Gαi EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation inhibition) PKA->Cellular_Response Leads to L798106 L-798,106 L798106->EP3 Antagonizes

Caption: EP3 Receptor Signaling Pathway Antagonized by L-798,106.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.

In Vitro Assays with L-798,106
  • Cell Culture and Treatment (SK-BR-3 Breast Cancer Cells) :

    • SK-BR-3 cells were cultured in RPMI 1640 medium supplemented with GlutaMAX.

    • Cells were seeded in appropriate well plates and incubated overnight.

    • The medium was replaced with fresh medium containing either DMSO (0.1%) as a vehicle control or L-798,106 at concentrations of 10, 100, or 1000 nM.

    • Cells were incubated for 24-72 hours before analysis of cell proliferation (BrdU-assay) and migration (scratch assay).[6]

  • cAMP Level Measurement (SK-BR-3 Cells) :

    • Following treatment with L-798,106, cell culture supernatants were collected.

    • cAMP concentrations were determined using an ELISA kit according to the manufacturer's instructions.

    • Treatment with 10 nM of L-798,106 significantly increased cAMP concentration to 111%.[6]

  • Western Blot for EP3 Expression (SK-BR-3 Cells) :

    • After treatment, cells were lysed, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to membranes.

    • Membranes were incubated with a primary antibody against the EP3 receptor, followed by a secondary antibody.

    • Bands were visualized using a color development substrate.[6]

In Vivo Studies with L-798,106
  • Post-Myocardial Infarction Model in Mice :

    • Male C57BL/6j mice were subjected to myocardial infarction (MI).

    • Three days post-MI, mice were randomly assigned to receive daily subcutaneous injections of either a vehicle or L-798,106 for two weeks.

    • Cardiac function was assessed using echocardiography to measure ejection fraction (EF) and fractional shortening (SF).[10]

  • Diet-Induced Obesity Model in Mice :

    • Male db/db mice were used as a model for obesity and type 2 diabetes.

    • L-798,106 was administered daily via oral gavage at doses of 50 and 100 µg/kg for 8 weeks.

    • Fasting blood glucose levels were monitored, and epididymal adipose tissue was collected for analysis of proinflammatory gene expression.[5]

Comparative Summary and Conclusion

This compound and L-798,106 are selective antagonists for different prostanoid E receptor subtypes, EP1 and EP3, respectively. This inherent difference in their primary targets dictates their distinct biological effects and potential therapeutic applications.

  • This compound , by targeting the Gq-coupled EP1 receptor, is implicated in processes regulated by intracellular calcium mobilization, such as smooth muscle contraction. Its potential for arthritis research has been noted.[1]

  • L-798,106 is a highly potent and selective antagonist for the Gi-coupled EP3 receptor, which is involved in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. Experimental data has demonstrated its efficacy in various models, including reducing cancer cell proliferation and migration[6], improving cardiac function post-MI[10], and ameliorating metabolic parameters in a model of type 2 diabetes[5].

It is important to note that a recent study has revealed that L-798,106 can act as a biased agonist of the Gαz pathway for some human EP3 receptor isoforms, an effect not observed in the mouse ortholog.[11][12] This species-dependent activity is a critical consideration for translating preclinical findings from rodent models to human applications.

References

A Head-to-Head Showdown: Comparing the Performance of EP1 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective EP1 receptor antagonists is a critical frontier in the development of novel therapeutics for pain, inflammation, and other disorders. This guide provides an objective comparison of key EP1 inhibitors, supported by available preclinical data, to aid in the evaluation and selection of compounds for further investigation.

The prostaglandin (B15479496) E2 (PGE2) receptor 1 (EP1), a Gq-protein coupled receptor, plays a significant role in mediating inflammatory pain and hyperalgesia. Its activation triggers downstream signaling cascades involving phospholipase C, inositol (B14025) trisphosphate (IP3), and subsequent mobilization of intracellular calcium. This has made the EP1 receptor an attractive target for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles. A number of selective EP1 antagonists have been developed and evaluated in various preclinical models. This guide summarizes the available head-to-head data for some of the most cited EP1 inhibitors.

In Vitro Potency and Binding Affinity: A Comparative Look

The in vitro activity of EP1 inhibitors is a key indicator of their potential therapeutic efficacy. Radioligand binding assays and functional assays measuring the inhibition of PGE2-induced calcium mobilization are standard methods for characterizing these compounds. The following tables summarize the available data for several prominent EP1 antagonists.

CompoundSpeciesBinding Affinity (Ki)Functional Antagonism (IC50)Reference
ONO-8711 Human0.6 nM0.05 µM (inhibition of PGE2-induced Ca2+ increase)[1]
Mouse1.7 nM0.21 µM (inhibition of PGE2-induced Ca2+ increase)[1]
Rat-0.22 µM (inhibition of PGE2-induced Ca2+ increase)[1]
ONO-8713 MousepKi: 9.5-[2]
HumanpKi: 8.0-[2]
GW848687X ----
GSK345931A ----
SC-19220 ----
AH-6809 ----

In Vivo Efficacy in Preclinical Models of Pain

The true test of an EP1 inhibitor's potential lies in its ability to alleviate pain in vivo. Animal models of inflammatory and neuropathic pain are crucial for evaluating the analgesic effects of these compounds.

Carrageenan-Induced Thermal Hyperalgesia

This widely used model assesses the ability of a compound to reverse the heightened sensitivity to a thermal stimulus following the injection of the inflammatory agent carrageenan.

CompoundAnimal ModelRoute of AdministrationEffective Dose (ED50) / % InhibitionReference
ONO-8711 RatIntrathecalInhibition of mechanical hyperalgesia in the late phase[3]
GSK345931A --Potent analgesic efficacy in acute and sub-chronic models of inflammatory pain[4]
GW848687X --Potent analgesic efficacy in acute and sub-chronic models of inflammatory pain[4]
Formalin-Induced Paw Licking

The formalin test is another standard model that evaluates both acute nociceptive pain (Phase I) and persistent inflammatory pain (Phase II).

CompoundAnimal ModelRoute of AdministrationEfficacyReference
ONO-8711 ----
GSK345931A --Potent analgesic efficacy in acute and sub-chronic models of inflammatory pain[4]
GW848687X --Potent analgesic efficacy in acute and sub-chronic models of inflammatory pain[4]
Neuropathic Pain Models

EP1 inhibitors have also been investigated for their potential in treating neuropathic pain, a debilitating condition often resistant to standard analgesics. In a rat model of chronic constriction injury (CCI), oral administration of ONO-8711 was shown to significantly reduce mechanical hyperalgesia and allodynia[5].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the EP1 receptor signaling pathway and a typical workflow for evaluating EP1 inhibitors.

EP1_Signaling_Pathway EP1 Receptor Signaling Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ (Mobilization) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Sensitization, Pain) PKC->Cellular_Response Leads to

Caption: A simplified diagram of the EP1 receptor signaling cascade.

EP1_Inhibitor_Workflow Experimental Workflow for EP1 Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Identification Lead Compound Identification Binding_Assay->Lead_Identification Functional_Assay Calcium Mobilization Assay (Determine IC50) Functional_Assay->Lead_Identification Inflammatory_Pain Carrageenan or Formalin Model (Assess Analgesia) Preclinical_Candidate Preclinical Candidate Selection Inflammatory_Pain->Preclinical_Candidate Neuropathic_Pain CCI or SNL Model (Assess Analgesia) Neuropathic_Pain->Preclinical_Candidate Compound_Library EP1 Inhibitor Candidate Library Compound_Library->Binding_Assay Compound_Library->Functional_Assay Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Inflammatory_Pain Lead_Optimization->Neuropathic_Pain

Caption: A typical workflow for the discovery and preclinical evaluation of EP1 inhibitors.

Detailed Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the EP1 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human EP1 receptor.

  • Incubation: A fixed concentration of a radiolabeled EP1 ligand (e.g., [3H]PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining IC50)

This functional assay measures the ability of a test compound to inhibit PGE2-induced increases in intracellular calcium.

  • Cell Culture: Cells stably expressing the EP1 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: PGE2 is added to the wells to stimulate the EP1 receptor.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the PGE2-induced calcium response against the concentration of the test compound.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This in vivo model is used to assess the analgesic efficacy of compounds against inflammatory pain.

  • Acclimation: Rats are acclimated to the testing environment and the thermal stimulus apparatus.

  • Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured.

  • Carrageenan Injection: A solution of carrageenan is injected into the plantar surface of one hind paw to induce inflammation and hyperalgesia.

  • Compound Administration: The test compound is administered via the desired route (e.g., oral, intraperitoneal) at a specified time before or after the carrageenan injection.

  • Post-Treatment Measurement: The paw withdrawal latency is measured again at various time points after compound administration.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the post-treatment withdrawal latencies to the baseline and vehicle-treated control groups.

Formalin-Induced Paw Licking in Mice

This model assesses both nociceptive and inflammatory pain responses.

  • Acclimation: Mice are placed in an observation chamber for a period of acclimation.

  • Compound Administration: The test compound is administered prior to the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: The amount of time the mouse spends licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection, representing acute nociceptive pain) and Phase II (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total licking time in each phase is calculated and compared between the compound-treated groups and the vehicle control group to determine the analgesic effect.

Conclusion

The development of selective EP1 receptor antagonists holds significant promise for the treatment of pain and inflammation. While direct head-to-head comparative studies with comprehensive public data are not always available, the existing preclinical data for compounds like ONO-8711, ONO-8713, GW848687X, and GSK345931A demonstrate their potential. This guide provides a framework for comparing these and other EP1 inhibitors based on their in vitro potency and in vivo efficacy. A thorough evaluation of the available data, coupled with a clear understanding of the experimental methodologies, is essential for making informed decisions in the drug discovery and development process. Further head-to-head studies are warranted to provide a more definitive comparative assessment of these promising therapeutic agents.

References

Independent Validation of MF266-1 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MF266-1, a selective E prostanoid receptor 1 (EP1) antagonist, with other commercially available alternatives. The information presented is collated from publicly available research to assist in the independent validation of this compound's activity.

Mechanism of Action and Signaling Pathways

This compound is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor. The primary ligand for the EP1 receptor is prostaglandin (B15479496) E2 (PGE2). Upon activation by PGE2, the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses.

This compound also exhibits moderate selectivity for the thromboxane (B8750289) A2 receptor (TP). The TP receptor, activated by its ligand thromboxane A2 (TXA2), primarily signals through two G proteins: Gq and G13. The Gq-mediated pathway is similar to that of the EP1 receptor, resulting in PLC activation and a rise in intracellular calcium. The G13-mediated pathway involves the activation of the small GTPase Rho, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK), influencing processes such as smooth muscle contraction and cell migration.

EP1 Receptor Signaling Pathway

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates MF266_1 This compound MF266_1->EP1 Inhibits Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the EP1 receptor.

TP Receptor Signaling Pathway

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 TXA2 TP TP Receptor TXA2->TP Activates MF266_1 This compound MF266_1->TP Inhibits Gq Gq TP->Gq Activates G13 G13 TP->G13 Activates PLC PLC Gq->PLC Activates Rho Rho G13->Rho Activates PIP2 PIP2 PLC->PIP2 Cleaves ROCK ROCK Activation Rho->ROCK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response Ca2_release->Cellular_Response ROCK->Cellular_Response

Caption: Dual signaling pathways of the TP receptor.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and its alternatives for the EP1 and TP receptors. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Table 1: Comparison of EP1 Receptor Antagonists

CompoundReceptor TargetOrganismKi (nM)IC50 (nM)
This compound EP1-3.8-
ONO-8711EP1Human0.650
Mouse1.7210
SC-51322EP1-13.8-

Table 2: Comparison of TP Receptor Antagonists

CompoundReceptor TargetOrganismKi (nM)IC50 (nM)
This compound TP-Moderate Selectivity-
RamatrobanTP-1030-68
SeratrodastTP---
IfetrobanTP---

Experimental Protocols

To independently validate the activity of this compound and compare it with other antagonists, the following experimental protocols can be employed.

Radioligand Binding Assay for EP1 and TP Receptors

This assay determines the binding affinity (Ki) of a compound to its target receptor.

Experimental Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Membranes Prepare cell membranes expressing EP1 or TP receptor Incubate Incubate membranes, radioligand, and test compounds Cell_Membranes->Incubate Radioligand Prepare radiolabeled ligand (e.g., [³H]-PGE2 for EP1) Radioligand->Incubate Test_Compounds Prepare serial dilutions of This compound and comparators Test_Compounds->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Count Quantify bound radioactivity (scintillation counting) Separate->Count Analyze Calculate Ki values using competition binding analysis Count->Analyze

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human EP1 or TP receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]PGE2 for EP1, [3H]SQ29548 for TP) and varying concentrations of the unlabeled test compound (this compound or comparators).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for EP1 Receptor Activity

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in EP1 signaling.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human EP1 receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the antagonist (this compound or comparators) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an EP1 agonist (e.g., PGE2) to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Platelet Aggregation Assay for TP Receptor Activity

This assay assesses the functional consequence of TP receptor antagonism by measuring the inhibition of platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

  • Incubation: Incubate the PRP with varying concentrations of the TP receptor antagonist (this compound or comparators) at 37°C.

  • Agonist-Induced Aggregation: Add a TP receptor agonist (e.g., U46619, a stable TXA2 analog) to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the light transmittance increases.

  • Data Analysis: Determine the IC50 value of the antagonist by measuring the inhibition of the maximal aggregation response at different antagonist concentrations.

Disclaimer: This guide is intended for informational purposes for research professionals and is based on publicly available data. The experimental protocols provided are representative and may require optimization for specific laboratory conditions. All experimental work should be conducted in accordance with institutional and national guidelines.

Safety Operating Guide

Identification of "MF266-1" for Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "MF266-1" does not correspond to a recognized chemical substance in standard chemical databases. Searches for this identifier primarily yield results related to electronic equipment. Without a precise chemical name and Chemical Abstracts Service (CAS) number, providing specific disposal instructions is impossible and would be dangerously speculative.

The proper and safe disposal of any chemical is entirely dependent on its specific physical, chemical, and toxicological properties. Attempting to dispose of an unidentified substance can lead to hazardous reactions, environmental contamination, and significant regulatory violations.

This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical.

Procedural Guidance for Unidentified Chemical Substances

When faced with a substance that cannot be definitively identified, a systematic approach focused on safety and regulatory compliance is crucial. The following steps outline the necessary actions to be taken.

Step 1: Do Not Proceed with Disposal

Under no circumstances should an unknown chemical be disposed of down the drain, in regular trash, or mixed with other chemical waste.[1] Incompatible chemicals can react violently, and improper disposal can have severe consequences.

Step 2: Initiate Identification Protocol

Every effort must be made to identify the unknown chemical.[2][3][4]

  • Internal Documentation Review: Thoroughly check laboratory notebooks, chemical inventory records, and internal databases that might cross-reference "this compound" with a specific chemical name or formula.

  • Examine the Container: Carefully inspect the container for any additional markings, labels, manufacturer details, or chemical structures that could aid in identification.

  • Consult with Personnel: Inquire with the Principal Investigator, laboratory manager, or colleagues who may have procured or worked with the substance.[4][5]

Step 3: Contact Environmental Health & Safety (EHS)

If the identity of the chemical cannot be determined through internal checks, you must contact your institution's Environmental Health & Safety (EHS) department.[3]

  • Reporting: Inform them about the unidentified substance. They are the primary resource for managing such situations.

  • Analysis: The EHS department will have established protocols for the analysis and identification of unknown waste. This may involve costs for characterization, which are necessary for safe and legal disposal.[4]

  • Labeling: While awaiting identification, the container should be clearly labeled as "Unknown" or "Caution: Unidentified Material. Do Not Use or Dispose."[2]

Step 4: Follow EHS Guidance for Disposal

Once the substance has been identified by EHS, they will provide specific instructions for its safe disposal. This will be based on the information contained in the substance's Safety Data Sheet (SDS). The SDS is the definitive source for handling and disposal information.

General Chemical Waste Management Principles

The following are general best practices for the management of all laboratory chemical waste.

ParameterGuidelineRationale
Segregation Do not mix different chemical wastes unless explicitly permitted by a validated procedure.[6]Prevents dangerous chemical reactions and ensures proper disposal routes.
Container Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.Prevents spills, leaks, and reactions between the waste and the container.
Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Flammable, Corrosive, Toxic).[1]Ensures proper handling, storage, and disposal, and is a regulatory requirement.
Storage Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.Minimizes the risk of accidents and unauthorized access.

Logical Workflow for Handling Unidentified Chemicals

The following diagram illustrates the decision-making process when encountering a substance with an unclear identity in a laboratory setting.

UnidentifiedChemicalWorkflow start Unidentified Substance Found (e.g., 'this compound') stop_disposal STOP! Do Not Dispose start->stop_disposal identify Attempt to Identify Substance stop_disposal->identify check_docs Review Lab Notebooks, Inventory, and Databases identify->check_docs inspect_container Inspect Container for Additional Information identify->inspect_container consult_colleagues Consult with PI, Lab Manager, or Colleagues identify->consult_colleagues identified_q Substance Identified? check_docs->identified_q inspect_container->identified_q consult_colleagues->identified_q contact_ehs Contact Environmental Health & Safety (EHS) identified_q->contact_ehs No obtain_sds Obtain Safety Data Sheet (SDS) identified_q->obtain_sds  Yes ehs_protocol Follow EHS Protocol for Unknowns (Analysis may be required) contact_ehs->ehs_protocol ehs_protocol->identified_q follow_sds Follow Disposal Procedures in Section 13 of SDS obtain_sds->follow_sds end Safe and Compliant Disposal follow_sds->end

Caption: Workflow for the safe handling of an unidentified chemical substance.

By adhering to this structured approach, laboratory professionals can ensure their own safety, the safety of their colleagues, and compliance with environmental regulations, thereby building a culture of trust and responsibility in chemical handling.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。